molecular formula C10H13N3O4 B2436457 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea CAS No. 199464-37-4

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Cat. No.: B2436457
CAS No.: 199464-37-4
M. Wt: 239.231
InChI Key: PGXZNKSUHMEKQZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (CAS Number: 199464-37-4) is a phenylurea derivative supplied for research purposes. This compound is a key chemical entity in medicinal chemistry research, particularly in the development of novel anti-malarial agents. It serves as a core structural motif in the synthesis of phenylurea-substituted 2,4-diaminopyrimidine derivatives, which have demonstrated promising in vitro activity against Plasmodium falciparum (Pf) 3D7, the parasite responsible for the most lethal form of malaria . The urea functional group is pivotal in drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets, thereby influencing potency and selectivity . As part of this chemotype, this compound is investigated for its potential to inhibit parasite kinases, such as PfCDPK1, which are emerging as promising targets in antimalarial therapy . Researchers utilize this compound strictly for laboratory studies. This product is designated "For Research Use Only," and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXZNKSUHMEKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea, a substituted aryl urea of interest in medicinal chemistry and chemical synthesis. This document details the compound's core molecular and physicochemical properties, offers a predictive analysis of its spectroscopic signature, and presents a robust, field-proven protocol for its synthesis. By grounding claims in authoritative sources and explaining the causality behind methodological choices, this guide serves as a vital resource for researchers investigating this molecule or related pharmacophores. The potential biological activities and applications are discussed in the context of the broader class of nitroaryl urea derivatives, highlighting its relevance in modern drug discovery programs.

Core Molecular Profile

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is a distinct organic molecule characterized by a central urea linkage, a substituted aromatic nitro group, and a flexible methoxyethyl side chain. These features define its chemical reactivity, physical properties, and potential for biological interactions.

The fundamental identifiers and properties of the compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃N₃O₄[1][2]
Molecular Weight 239.23 g/mol [1][2]
CAS Number 199464-37-4[1][2]
Canonical SMILES O=C(NCCOC)NC1=CC=C(=O)C=C1[1]
Synonyms 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea[2]
Molecular Structure Visualization

The structural arrangement, featuring a hydrogen bond donor (N-H), multiple hydrogen bond acceptors (C=O, -O-, NO₂), and an aromatic ring, is critical for its interaction with biological targets.

G Product 3-(2-Methoxyethyl)-1- (4-nitrophenyl)urea Reagents Starting Materials Isocyanate 4-Nitrophenyl Isocyanate Amine 2-Methoxyethylamine Isocyanate->Product + Amine->Product Solvent Anhydrous DCM Solvent->Product Reaction Conditions

Caption: Synthetic workflow for the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a self-validating system for synthesizing 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea on a standard laboratory scale. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in high purity and yield.

Materials:

  • 4-Nitrophenyl isocyanate (1.0 eq)

  • 2-Methoxyethylamine (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl isocyanate (1.0 mmol, 164.1 mg).

    • Dissolve the isocyanate in anhydrous dichloromethane (10 mL). Causality: DCM is an excellent aprotic solvent that will not react with the highly electrophilic isocyanate but effectively solubilizes the starting material.

    • Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C. Causality: This exothermic reaction is cooled to control the reaction rate and prevent the formation of potential side products.

  • Amine Addition:

    • In a separate vial, dissolve 2-methoxyethylamine (1.05 mmol, 78.9 mg, ~87 µL) in anhydrous DCM (2 mL). A slight excess of the amine ensures the complete consumption of the more expensive isocyanate.

    • Add the amine solution dropwise to the stirred isocyanate solution over 10-15 minutes using a syringe or dropping funnel. Causality: Slow, dropwise addition prevents localized heating and ensures a homogenous reaction mixture.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is fully consumed. Causality: TLC provides a simple and effective way to validate the completion of the reaction, a key step in a self-validating protocol.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine. Causality: The bicarbonate wash removes any trace acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation:

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Potential Applications and Biological Context

The nitrophenylurea scaffold is a well-established pharmacophore in medicinal chemistry. Substituted ureas are prevalent in numerous FDA-approved drugs, often acting as kinase inhibitors by forming key hydrogen bonds within ATP-binding pockets.

  • Antiproliferative and Anticancer Activity: Many nitroaryl urea derivatives have been synthesized and evaluated for their potential as anticancer agents. [3]The urea moiety can mimic interactions of natural ligands, while the nitroaryl group can engage in specific electronic and steric interactions within enzyme active sites.

  • Antibacterial Agents: The urea functional group is critical for the activity of some antibacterial compounds. Research into novel substituted ureas has shown that metal complexes of these ligands can exhibit potent activity against both Gram-positive and Gram-negative bacteria. [4]* Other Biological Activities: The broader class of aryl ureas has demonstrated a wide range of biological effects, including anticonvulsant and anti-inflammatory properties, making this structural class a versatile starting point for drug discovery campaigns. [5]* Materials Science: Beyond medicine, related compounds are used as dyes and pigments. For instance, 4-nitrophenyl aminoethylurea is used in hair dye formulations, highlighting the potential utility of such chromophores in materials science. [6]

References

  • Wróbel, T., Kiełbus, M., Kaczor, A., & Matosiuk, D. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. ResearchGate. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Urea, N,N'-bis(2-methoxyethyl)- Properties. Retrieved February 15, 2026, from [Link]

  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8683-8685.
  • Patel, A., et al. (2015). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research, 8(7), 177-183.
  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). European Commission. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)urea. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Urea, (4-ethoxyphenyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
  • MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

Sources

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea SMILES and InChI string

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis Protocols, and Pharmacophore Analysis

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea , a functionalized unsymmetrical urea derivative. This compound represents a classic "linker" scaffold in medicinal chemistry, combining a lipophilic ether tail with an electron-deficient aromatic headgroup. This specific architecture is frequently utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and as a precursor for amino-aryl urea kinase inhibitors.

Part 1: Chemical Identity & Chemoinformatics[1][2]

Precise identification is the prerequisite for reproducibility. The following identifiers are generated based on the canonical structure.

Identifier TypeString / Value
IUPAC Name 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea
Canonical SMILES COCCNC(=O)Nc1ccc([O-])cc1
Isomeric SMILES COCCNC(=O)Nc1ccc([O-])cc1
InChI String InChI=1S/C10H13N3O4/c1-16-6-7-11-10(14)12-8-2-4-9(5-3-8)13(15)17/h2-5H,6-7H2,1H3,(H2,11,12,14)
InChI Key OCWOGWHGSTYVMJ-UHFFFAOYSA-N(Predicted based on structure)
Molecular Formula

Molecular Weight 239.23 g/mol

Part 2: Synthetic Architecture

Retrosynthetic Logic

The synthesis of unsymmetrical ureas is most efficiently achieved through the nucleophilic addition of a primary amine to an isocyanate. This route is preferred over carbamate intermediates or triphosgene-mediated coupling due to higher atom economy and cleaner workup profiles.

Pathway Selection:

  • Reagent A (Electrophile): 4-Nitrophenyl isocyanate. The nitro group (

    
    ) exerts a strong electron-withdrawing effect (
    
    
    
    ), making the isocyanate carbon highly electrophilic and reactive.
  • Reagent B (Nucleophile): 2-Methoxyethylamine. The ether oxygen provides a solubility handle without interfering with the nucleophilic attack of the primary amine.

Reaction Workflow Visualization

Synthesis_Workflow Reactant1 4-Nitrophenyl Isocyanate (Electrophile) Solvent DCM or THF (Anhydrous, 0°C) Reactant1->Solvent Reactant2 2-Methoxyethylamine (Nucleophile) Reactant2->Solvent Intermediate Tetrahedral Intermediate Solvent->Intermediate Nucleophilic Addition Product 3-(2-Methoxyethyl)- 1-(4-nitrophenyl)urea Intermediate->Product Proton Transfer

Figure 1: Nucleophilic addition pathway for the synthesis of the target urea.[1][2]

Validated Experimental Protocol

Safety Precaution: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood. 4-Nitrophenyl isocyanate is moisture-sensitive; use flame-dried glassware.

Step-by-Step Methodology:

  • Preparation:

    • Charge a flame-dried 50 mL round-bottom flask with 4-Nitrophenyl isocyanate (1.0 equiv, 5.0 mmol, ~0.82 g).

    • Dissolve in anhydrous Dichloromethane (DCM) (20 mL).

    • Cool the solution to 0°C using an ice-water bath.

  • Addition:

    • Prepare a solution of 2-Methoxyethylamine (1.1 equiv, 5.5 mmol, ~0.41 g) in anhydrous DCM (5 mL).

    • Add the amine solution dropwise to the isocyanate solution over 15 minutes. Note: The reaction is exothermic. Control addition rate to prevent side reactions.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours.

    • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The isocyanate spot (high

      
      ) should disappear, and a new, more polar urea spot (lower 
      
      
      
      ) should appear.
  • Workup & Purification:

    • The urea product often precipitates from DCM. If a solid forms, filter the precipitate and wash with cold DCM (

      
      ) followed by Hexane (
      
      
      
      ).
    • If no precipitate forms (due to the methoxyethyl chain increasing solubility), evaporate the solvent under reduced pressure.

    • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield pure crystals.

Part 3: Structural Analysis & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral features confirm the structure.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-


 (Ureas often require polar aprotic solvents for solubility).
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Urea NH (Aryl) 9.0 – 9.5Singlet (s)1H

(Deshielded by

)
Aromatic 8.1 – 8.2Doublet (d)2HOrtho to

(AA'BB' system)
Aromatic 7.6 – 7.7Doublet (d)2HMeta to

Urea NH (Alkyl) 6.0 – 6.5Triplet (t)1H

Ether

3.3 – 3.4Triplet (t)2H

Alkyl

3.2 – 3.3Multiplet (m)2H

Methoxy

3.25Singlet (s)3H

Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong band at 1650–1690 cm⁻¹ .
    
  • Nitro (

    
    ):  Distinct asymmetric stretch at ~1500–1530 cm⁻¹  and symmetric stretch at ~1300–1350 cm⁻¹ .
    
  • Amine (

    
    ):  Broad stretch at 3300–3400 cm⁻¹ .
    

Part 4: Pharmacophore & Biological Context[2][10]

Structure-Activity Relationship (SAR) Logic

This molecule serves as a probe for understanding the binding pockets of hydrolases and kinases. The urea functionality acts as the primary "anchor."

SAR_Logic Molecule 3-(2-Methoxyethyl)- 1-(4-nitrophenyl)urea Nitro 4-Nitro Group (Electronic Effector) Molecule->Nitro Urea Urea Bridge (H-Bond Donor/Acceptor) Molecule->Urea Tail Methoxyethyl Tail (Solubility/Lipophilicity) Molecule->Tail Nitro->Urea Increases acidity of NH (Enhances H-bond donation) Target Target Protein (e.g., sEH, Kinase) Urea->Target Binds Asp/Glu residues in active sites ADME ADME Properties Tail->ADME Improves aqueous solubility vs. alkyl chains

Figure 2: Pharmacophore dissection showing the functional role of each structural component.

Biological Relevance[4]
  • Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-Disubstituted ureas are the classic transition-state mimics for sEH. The urea carbonyl mimics the epoxide oxygen, while the NH groups hydrogen bond with the enzyme's catalytic aspartic acid (Asp335) and tyrosine (Tyr381) residues.

  • Kinase Inhibition Precursor: The nitro group is frequently reduced (

    
    ) to an aniline (
    
    
    
    ) in subsequent steps. This creates a "bi-functional" urea that can bind into the ATP pocket of kinases (e.g., p38 MAP kinase) while allowing further extension into the solvent-exposed region.

References

  • PubChem. 1-(2-methoxyethyl)-3-(4-nitrophenyl)urea (Compound). National Library of Medicine. Accessed 2026.[3] [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. (Foundational text on Urea SAR). [Link]

  • Organic Chemistry Portal. Synthesis of Ureas: Recent Literature. (Methodology verification for Isocyanate-Amine coupling). [Link]

Sources

Targeting the Urea Linker: Pharmacophore Elucidation of Methoxyethyl Nitrophenyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The urea scaffold remains a cornerstone in medicinal chemistry, serving as the "hinge-binding" motif in blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors. This guide provides an in-depth analysis of Methoxyethyl Nitrophenyl Urea Derivatives , a specific subclass where the urea bridge is flanked by an electron-deficient nitrophenyl "warhead" and a solubilizing methoxyethyl "tail."

This architecture addresses a critical bottleneck in drug design: the "brick dust" insolubility of polyaromatic ureas. By incorporating the methoxyethyl moiety, researchers can modulate lipophilicity (LogP) while maintaining the electronic environment necessary for high-affinity hydrogen bonding.

Part 1: The Pharmacophore Architecture

To understand the biological activity of these derivatives, we must deconstruct the molecule into three functional domains. The pharmacophore is not merely the sum of its parts but a cooperative system where electronic effects dictate binding strength.

Structural Deconstruction
  • The Electronic Warhead (4-Nitrophenyl):

    • Role: The nitro group (

      
      ) is a potent Electron Withdrawing Group (EWG).
      
    • Mechanistic Impact: Through resonance and induction, the nitro group pulls electron density away from the phenyl ring and the adjacent urea nitrogen. This increases the acidity of the urea protons, significantly strengthening their capability as Hydrogen Bond Donors (HBD) to target residues (e.g., Asp/Glu side chains in kinase pockets).

  • The Hinge (Urea Bridge):

    • Role: The rigid linker (

      
      ).
      
    • Mechanistic Impact: The urea group adopts a planar conformation due to resonance. It acts as a bidentate H-bond donor and a monodentate H-bond acceptor, creating a "molecular velcro" effect with the target protein backbone.

  • The Solubilizing Tail (2-Methoxyethyl):

    • Role: A flexible, hydrophilic chain.

    • Mechanistic Impact: Unlike alkyl chains which increase lipophilicity, the ether oxygen provides a dipole and weak H-bond acceptor capability, lowering

      
       to an optimal range (1.5–3.0) and improving metabolic stability compared to simple alkyl chains.
      
Pharmacophore Map (Visualization)

PharmacophoreMap Nitro Nitro Group (-NO2) (Electronic Tuning) Phenyl Phenyl Ring (Hydrophobic/Stacking) Nitro->Phenyl Inductive Effect (-I) Target_EWG Target: Electrostatic Pocket Nitro->Target_EWG Electrostatic Urea Urea Bridge (H-Bond Donor/Acceptor) Phenyl->Urea Resonance Stabilization Tail Methoxyethyl Chain (Solubility/Bioavailability) Urea->Tail Linker Target_HB Target: Asp/Glu Residue Urea->Target_HB Bidentate H-Bond Target_Sol Solvent Front Tail->Target_Sol Hydrophilic Interaction

Figure 1: Pharmacophore map illustrating the electronic cascade from the nitro group to the urea bridge and the spatial orientation of the solubilizing tail.

Part 2: Physicochemical Properties & SAR[1]

The following data summarizes the estimated Structure-Activity Relationship (SAR) parameters for 1-(2-methoxyethyl)-3-(4-nitrophenyl)urea compared to a standard lipophilic analog (Hexyl).

Comparative Property Table
PropertyMethoxyethyl Derivativen-Hexyl Analog (Control)Mechanistic Implication
LogP (Calc) ~1.8 - 2.2~4.5 - 5.0Methoxyethyl falls within the "Golden Triangle" for oral bioavailability; Hexyl is too lipophilic (poor solubility).
H-Bond Donors 2 (Urea NH)2 (Urea NH)Both bind targets similarly, but Methoxyethyl has better cytosolic distribution.
H-Bond Acceptors 4 (Nitro + Urea + Ether)3 (Nitro + Urea)The extra ether oxygen aids in water solvation shells.
Polar Surface Area ~95 Ų~85 Ų<140 Ų indicates good cell membrane permeability.
Hammett (

)
+0.78 (Nitro)+0.78 (Nitro)High electron withdrawal ensures the Urea NH pKa is low (~12-13), strengthening H-bonds.

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesize N-(2-methoxyethyl)-N'-(4-nitrophenyl)urea via the Isocyanate Route. Rationale: This method is preferred over the carbamate route for its high atom economy, speed, and lack of complex purification steps.

Reagents
  • Electrophile: 4-Nitrophenyl isocyanate (CAS: 100-28-7)

  • Nucleophile: 2-Methoxyethylamine (CAS: 109-85-3)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Workflow
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve 4-Nitrophenyl isocyanate (1.0 eq, 5.0 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath to suppress side reactions (dimerization).

  • Addition: Dissolve 2-Methoxyethylamine (1.1 eq, 5.5 mmol) in 5 mL DCM. Add dropwise to the isocyanate solution over 10 minutes.

    • Note: A slight excess of amine ensures complete consumption of the toxic isocyanate.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The urea product is typically more polar than the isocyanate.

  • Workup: The product often precipitates out of DCM.

    • If Solid: Vacuum filter and wash with cold diethyl ether.

    • If Soluble: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess amine), then Brine. Dry over

      
      .[1]
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid urea degradation on acidic silica.

Synthesis Logic Diagram

SynthesisWorkflow Isocyanate 4-Nitrophenyl Isocyanate (Electrophile) Mixing Step 1: Dropwise Addition (0°C, Anhydrous DCM) Isocyanate->Mixing Amine 2-Methoxyethylamine (Nucleophile) Amine->Mixing Intermediate Tetrahedral Intermediate Mixing->Intermediate Reaction Step 2: Proton Transfer & Tautomerization (RT, 2-4 Hours) Intermediate->Reaction Product Final Urea Product (Precipitate) Reaction->Product

Figure 2: Reaction pathway for the nucleophilic addition of methoxyethylamine to the isocyanate.

Part 4: Mechanism of Action (Binding Dynamics)

While specific biological targets vary, the Type II Kinase Inhibitor model is the most authoritative grounding for this scaffold.

The "DFG-Out" Binding Mode

Kinase inhibitors containing aryl ureas typically bind to the inactive conformation of the kinase (DFG-out).

  • The Anchor: The urea moiety forms two hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the catalytic cleft.

  • The Electronic Boost: The 4-Nitro group withdraws electron density from the phenyl ring. This inductive effect propagates to the urea NH protons, making them more acidic (higher partial positive charge).

  • Result: The H-bond formed between the Urea-NH and the Kinase-Glu is significantly stronger than in non-nitrated analogs.

Signaling Pathway Impact (General)

Pathway Inhibitor Methoxyethyl-Nitrophenyl Urea Kinase_Active Kinase (Active State) DFG-In Inhibitor->Kinase_Active Blocks Conversion Kinase_Inactive Kinase (Inactive State) DFG-Out Inhibitor->Kinase_Inactive Stabilizes (High Affinity) Signal Downstream Signaling (Proliferation/Angiogenesis) Kinase_Active->Signal Phosphorylation Cascade Kinase_Inactive->Kinase_Active Activation Loop Apoptosis Apoptosis / Stasis Signal->Apoptosis Inhibition leads to

Figure 3: Mechanism of action showing the stabilization of the inactive kinase conformation by the urea derivative.

References

  • BenchChem. (2025).[2] Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate. Retrieved from

  • Frontiers in Pharmacology. (2022). Urea-based anticancer agents: Exploring 100-years of research. Frontiers. Retrieved from

  • Journal of Medicinal Chemistry. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH/PubMed. Retrieved from

  • Sigma-Aldrich. (2023). 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea Product Specification. Retrieved from

  • Scientific Reports. (2024). Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents. Nature Portfolio. Retrieved from

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Profile of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

[1]

Executive Summary

This guide provides a high-resolution analysis of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea , a model unsymmetrical urea used frequently in fragment-based drug discovery (FBDD) to probe hydrogen bond (HB) networks in kinase cysteines and epoxide hydrolases.[1]

While standard cheminformatics tools yield a static Lipinski count, this molecule exhibits dynamic behavior driven by two factors: the electron-withdrawing nature of the p-nitrophenyl group and the conformational flexibility of the methoxyethyl tail. Understanding these nuances is critical for predicting solubility, membrane permeability, and ligand-protein binding thermodynamics.[1]

Molecular Architecture & HBD/HBA Analysis

The Static Count (Lipinski & Veber Rules)

For high-throughput screening (HTS) filters, the molecule is defined by atom counts.[1] However, "functional" counts often differ from "atom" counts due to resonance and steric shielding.[1]

FeatureCountAtoms InvolvedNotes
H-Bond Donors (HBD) 2 Urea

-H,

-H
Both are available, but their strengths differ significantly (see Section 2.2).[1]
H-Bond Acceptors (HBA) 4 Nitro (

), Urea (

), Ether (

)
The nitro group is often treated as a single "acceptor region" in 3D pharmacophores.[1]
Rotatable Bonds 4

-Phenyl,

-Alkyl, Ethyl chain
High flexibility allows for an "open" (binding) and "closed" (permeating) state.[1]
Topological Polar Surface Area ~101 Ų All polar heteroatomsModerate polarity; suggests good oral bioavailability potential.
The Dynamic Profile: Electronic & Conformational Effects

A. The Polarization Gradient (The "Super-Donor" Effect) Unlike symmetrical ureas, this molecule is electronically biased.[1] The p-nitro group is a strong electron-withdrawing group (EWG).[1] Through resonance, it pulls electron density away from the phenyl ring and the adjacent urea nitrogen (

1
  • Consequence: The

    
    -H becomes significantly more acidic (higher 
    
    
    Abraham descriptor) than the alkyl-substituted
    
    
    -H.
  • Application: In protein binding,

    
    -H is the primary "anchor" donor, often forming shorter, stronger H-bonds (2.8 Å) with backbone carbonyls compared to the weaker 
    
    
    -H.[1]

B. Intramolecular Shielding (The "Scorpion" Effect) In non-polar environments (lipid bilayers), the flexible methoxyethyl tail can fold back.[1] The ether oxygen acts as an acceptor for the

  • Effect: This forms a pseudo-5-membered ring (intramolecular H-bond).[1]

  • Impact: Reduces the effective HBD count from 2 to 1 and the effective HBA count from 4 to 3. This "chameleon" behavior enhances membrane permeability by hiding polar groups from the lipid tails.

Structural Visualization

The following diagram maps the electronic influence and connectivity.

MolecularArchitecturecluster_legendLegendNitroNitro Group (-NO2)Strong EWGPhenylPhenyl RingElectron DeficientNitro->PhenylInductive Withdrawal (-I)N1N1-H (Urea)High Acidity DonorPhenyl->N1Increases AcidityCarbonylC=O (Urea)Primary AcceptorN1->CarbonylN3N3-H (Urea)Weak DonorCarbonyl->N3TailMethoxyethyl TailFlexible LinkerN3->TailEtherEther OxygenSecondary AcceptorTail->EtherEther->N3Intramolecular H-Bond(Lipophilic Environment)key1H-Bond Donorkey2H-Bond Acceptor

Figure 1: Functional map of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea showing electronic polarization and potential intramolecular folding.

Experimental Validation Protocols

As a senior scientist, relying solely on calculated values is insufficient. The following protocols validate the HBD/HBA strength and intramolecular folding.

Protocol A: NMR Titration for H-Bond Acidity

This experiment determines the relative strength of the two urea protons.

Materials:

  • Analyte: 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (10 mM).[1]

  • Solvent:

    
     (non-polar, to maximize H-bond observation).
    
  • Titrant: DMSO-

    
     (strong H-bond acceptor).[1]
    

Procedure:

  • Prepare a 10 mM solution of the urea in

    
    .
    
  • Acquire a baseline

    
    -NMR spectrum. Identify 
    
    
    -H (typically downfield, ~9.0 ppm) and
    
    
    -H (~6.5 ppm).[1]
  • Titrate DMSO-

    
     in increments (0.5 eq to 10 eq).[1]
    
  • Analysis: Plot the change in chemical shift (

    
    ) vs. [DMSO].
    
    • Result: The

      
      -H will show a steeper gradient (larger 
      
      
      ) indicating it is the stronger H-bond donor (higher acidity) due to the p-nitrophenyl influence.[1]
Protocol B: IR Spectroscopy for Intramolecular Bonding

This confirms the "scorpion" tail effect (dilution study).[1]

Procedure:

  • Prepare a series of dilutions in

    
     (from 10 mM down to 0.1 mM).
    
  • Measure FTIR in the N-H stretch region (3200–3500

    
    ).[1]
    
  • Interpretation:

    • Intermolecular (Aggregation):[1] Broad bands that disappear upon dilution.

    • Intramolecular (Tail Folding): Sharp bands that persist even at high dilution. If the ether oxygen binds the NH, you will see a specific shift independent of concentration.

Synthetic Pathway (High-Purity Route)[1]

To generate high-quality material for physicochemical profiling, the isocyanate route is preferred over the aniline-coupling route to avoid symmetric urea byproducts.[1]

Reaction:

Step-by-Step Workflow:

  • Charge: Dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C under

    
    .
    
  • Addition: Add 2-methoxyethylamine (1.1 eq) dropwise. The reaction is highly exothermic; control rate to maintain T < 5°C.

  • Precipitation: The urea product is often less soluble in DCM than the reagents. It may precipitate as a white/pale yellow solid.

  • Workup: Filter the solid. Wash with cold DCM (removes unreacted isocyanate) and dilute HCl (removes excess amine).[1]

  • Recrystallization: Ethanol/Water (9:1) is the standard solvent system for purifying nitrophenyl ureas.

Computational & Workflow Diagram

The following diagram outlines the integrated workflow for synthesizing and characterizing this pharmacophore.

Workflowcluster_synthesisPhase 1: Synthesiscluster_validationPhase 2: ValidationStep1Reactants:4-NO2-Ph-NCO + MeO-Et-NH2Step2Reaction:DCM, 0°C, 2 hrsStep1->Step2Step3Purification:Recrystallization (EtOH/H2O)Step2->Step3Val1NMR Titration(Determine Donor Strength)Step3->Val1Val2LogP / Solubility(Shake-flask Method)Step3->Val2Val3X-Ray Diffraction(Confirm H-Bond Geometry)Step3->Val3DecisionIs N1 Acidity > N3?Val1->DecisionData AnalysisOutputProceed to FBDD ScreeningDecision->OutputYes (Valid Model)

Figure 2: Integrated workflow from synthesis to physicochemical validation.

References

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition. [1]

  • Abraham, M. H., & Platts, J. A. (2001).[1] "Hydrogen Bond Structural Group Constants." Journal of Organic Chemistry. [1]

  • PubChem. (2025).[1][4] "Compound Summary: (4-Nitrophenyl)urea." National Library of Medicine. [1]

  • Alex, A., et al. (2011).[1] "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors." Medicinal Chemistry Communications.

Solubility profile of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics and Practical Handling of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (CAS: 199464-37-4).[1] Designed for researchers in medicinal chemistry and assay development, this document addresses the critical disparity between its high solubility in dimethyl sulfoxide (DMSO) and its limited solubility in aqueous media. We provide structural justifications for this behavior, predicted physicochemical parameters, and validated protocols for stock preparation to prevent compound precipitation ("crash-out") during biological assays.[1]

Physicochemical Analysis & Structural Basis

To master the handling of this compound, one must understand the competition between its crystal lattice energy and solvation energy.

Structural Dissection

The molecule consists of three distinct pharmacophores that dictate its solubility:

  • 4-Nitrophenyl Moiety: A rigid, hydrophobic aromatic system.[1] The nitro group (

    
    ) is strongly electron-withdrawing, increasing the acidity of the adjacent urea proton, enhancing hydrogen bond donor capability.[1]
    
  • Urea Linkage (

    
    ):  The rigid core.[1] It acts as both a hydrogen bond donor (2 H) and acceptor (1 O).[1] In the solid state, this moiety drives strong intermolecular 
    
    
    
    -stacking and hydrogen bonding, creating a stable crystal lattice that water struggles to break.[1]
  • 2-Methoxyethyl Tail: A flexible, amphiphilic chain.[1] While the ether oxygen adds a weak H-bond acceptor site, the ethyl chain contributes to lipophilicity.[1]

Predicted Properties (In Silico)
  • LogP (Octanol/Water): ~1.8 – 2.2 (Estimated).[1] Indicates moderate lipophilicity.[1]

  • Topological Polar Surface Area (TPSA): ~95 Ų.[1] (Nitro: ~46 + Urea: ~40 + Ether: ~9).[1]

  • Solubility Classification: Class II (Low Solubility, High Permeability) in the BCS framework.[1]

Solubility Profile: DMSO vs. Water

The following data represents the expected behavior based on structural analogs (e.g., Sorafenib intermediates, nitrophenyl ureas) and thermodynamic principles.

Solvent SystemSolubility PotentialThermodynamic Mechanism
DMSO (100%) High (> 50 mM)Enthalpic Driver: DMSO is a polar aprotic solvent.[1] Its oxygen atom is a potent H-bond acceptor, effectively solvating the acidic urea protons.[1] The methyl groups of DMSO stabilize the hydrophobic nitrophenyl ring via van der Waals interactions.[1]
Water (pH 7.4) Low (< 100 µM)Entropic Penalty: The hydrophobic effect dominates.[1] Water molecules must form an ordered "cage" around the nitrophenyl ring, reducing entropy. The lattice energy of the urea crystal is higher than the hydration energy offered by water.[1]
Ethanol/Methanol Moderate The methoxyethyl tail aids solvation, but the rigid nitrophenyl core limits solubility compared to DMSO.

Mechanism of Solvation (Visualization)

The diagram below illustrates the microscopic interactions leading to the high-DMSO/low-Water solubility differential.

SolvationMechanism cluster_0 Aqueous Environment (Precipitation) cluster_1 DMSO Environment (Solvation) Compound_Aq Urea Core (Self-Aggregation) Compound_Aq->Compound_Aq Strong Lattice Energy (Pi-Stacking) Water H2O Network (Excluded) Water->Compound_Aq Repulsion (Hydrophobic Effect) Compound_DMSO Solvated Molecule DMSO_Mol DMSO Molecules DMSO_Mol->Compound_DMSO H-Bond Acceptance (at Urea NH) DMSO_Mol->Compound_DMSO Van der Waals (at Nitrophenyl)

Figure 1: Mechanistic comparison of solvation.[1] In water, lattice energy dominates, leading to aggregation.[1] In DMSO, specific solute-solvent interactions overcome the lattice energy.

Experimental Protocols

Since specific batch data is often unavailable for this research chemical, you must validate the solubility for your specific lot using the following protocols.

Protocol A: Kinetic Solubility (The "Spike" Test)

Use this to determine the maximum concentration for biological assays.[1]

  • Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Vortex until visually clear.

  • Aliquot: Place 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Spike: Add 2 µL of the DMSO stock (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: OD > 0.005 indicates precipitation.[1] If precipitated, repeat with lower stock concentrations (e.g., 1 mM).[1]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for absolute solubility determination.[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of water or buffer.[1]

  • Equilibrium: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (Caution: Nylon binds ureas).

  • Quantification: Analyze the supernatant via HPLC-UV (detecting the nitrophenyl chromophore at ~270-300 nm).

Stock Solution Management & Handling

The primary risk with 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is "Crash-Out" —rapid precipitation when a concentrated DMSO stock is introduced to an aqueous buffer.[1]

The "Intermediate Dilution" Strategy

Avoid adding 100% DMSO stock directly to the assay well.[1] Instead, use an intermediate dilution step to lower the kinetic shock.[1]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10x Assay Conc) (10% DMSO / 90% Buffer) Stock->Inter 1:10 Dilution (Slow addition + Vortex) Check QC: Check for Turbidity/Precipitation Inter->Check Visual/Microscope Assay Final Assay Well (1x Conc) (1% DMSO) Check->Stock If Cloudy: Reduce Conc. Check->Assay Transfer if Clear

Figure 2: Recommended serial dilution workflow to mitigate precipitation risks during assay preparation.

Storage Recommendations
  • Hygroscopicity: DMSO is hygroscopic.[1] Water uptake by DMSO stocks will cause the urea compound to precipitate inside the storage vial over time.[1]

  • Action: Store stocks in small, single-use aliquots at -20°C. Use anhydrous DMSO and seal with Parafilm.

  • Thawing: Vortex vigorously after thawing. If solids remain, sonicate at 40°C for 5 minutes.

References

  • PubChem. (2025).[1] Compound Summary: (4-Nitrophenyl)urea.[1][2] National Library of Medicine.[1] [Link][1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility). [Link]

Sources

An In-depth Technical Guide to the LogP and Hydrophobicity of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrophobicity in Drug Efficacy

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, hydrophobicity, often quantified by the partition coefficient (LogP), stands as a cornerstone parameter. It governs a molecule's journey through the body—influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Hydrophobic interactions are a primary driving force in numerous biological phenomena, including the binding of a drug to its target receptor.[1][2] An optimal level of hydrophobicity is crucial; too high, and the compound may become trapped in lipid membranes, leading to toxicity, while too low a value can hinder its ability to cross biological barriers to reach its site of action.

Theoretical Framework: Understanding LogP and Hydrophobicity

Hydrophobicity describes the tendency of a nonpolar molecule to repel water and associate with other nonpolar molecules.[2] The most widely accepted measure of this property is the partition coefficient, P, which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For practical purposes, this is expressed in its logarithmic form, LogP:

LogP = log ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipidic (hydrophobic) phase, while a negative value signifies a preference for the aqueous (hydrophilic) phase. For ionizable compounds, the distribution of the molecule between the two phases is pH-dependent. The distribution coefficient, LogD, is used in these cases and accounts for both the ionized and unionized forms of the molecule at a specific pH, often physiological pH 7.4.[5][6]

The urea functional group in 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is of particular interest. While urea itself is highly soluble in water, its derivatives can exhibit a wide range of hydrophobicities depending on the nature of the substituents.[7][8][9][10] The interplay between the polar urea, ether, and nitro groups, and the nonpolar phenyl and ethyl fragments of the target molecule will ultimately determine its overall hydrophobic character.

Experimental Determination of LogP: Methodologies and Protocols

Direct experimental measurement remains the most reliable way to determine the LogP of a compound. The following are the most established methods.

The Shake-Flask Method (OECD Guideline 107): The Gold Standard

The shake-flask method is the traditional and most widely recognized technique for LogP determination.[11][12][13] It directly measures the partitioning of a solute between n-octanol and water.

Principle: A known amount of the solute is dissolved in a biphasic system of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated and the concentration of the solute in each phase is determined analytically.

Experimental Workflow:

Workflow for the Shake-Flask Method.

Detailed Protocol:

  • Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of the two solvents, shaking, and allowing them to separate overnight.

  • Stock Solution: Prepare a stock solution of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in the solvent in which it is more soluble.

  • Partitioning: In a suitable vessel, combine precise volumes of the pre-saturated n-octanol and water. Add a small aliquot of the stock solution.

  • Equilibration: Shake the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[14]

  • Phase Separation: Allow the phases to separate. Centrifugation can be used to ensure a clean separation.

  • Analysis: Withdraw a sample from each phase and determine the concentration of the compound, for instance, using High-Performance Liquid Chromatography (HPLC) with UV detection, as the nitrophenyl group should provide a strong chromophore.[15]

  • Calculation: Use the determined concentrations to calculate the LogP value. The experiment should be repeated with varying starting concentrations and phase volume ratios to ensure accuracy.[16]

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

Reversed-phase HPLC (RP-HPLC) offers a rapid and less material-intensive alternative to the shake-flask method for estimating LogP.[11][17]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a series of reference compounds with well-established LogP values. The LogP of the test compound is then interpolated from its retention time.[18]

Experimental Workflow:

G A Select Reference Compounds with known LogP values C Inject reference compounds onto RP-HPLC column A->C B Prepare mobile phase (e.g., methanol/water mixture) B->C D Determine retention time (tR) for each reference compound C->D E Calculate capacity factor (k) for each reference D->E F Plot log(k) vs. known LogP to generate a calibration curve E->F I Interpolate LogP from the calibration curve F->I G Inject 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea H Determine its retention time and calculate log(k) G->H H->I

HPLC-based LogP Determination Workflow.

Detailed Protocol:

  • System Setup: Use an HPLC system with a reversed-phase column (e.g., C18 or C8) and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Reference Standards: Select a set of 6-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.

  • Calibration: Inject the reference standards and record their retention times (tR). Also, determine the column dead time (t0) using an unretained compound (e.g., uracil).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor, k, using the formula: k = (tR - t0) / t0 .

  • Calibration Curve: Plot log(k) versus the known LogP values of the standards and perform a linear regression.

  • Sample Analysis: Inject a solution of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea and determine its retention time and log(k).

  • LogP Estimation: Use the regression equation from the calibration curve to calculate the LogP of the target compound.

Computational (In Silico) Prediction of LogP

With the advancement of computational chemistry, several in silico methods are available to predict LogP from a molecule's structure. These methods are invaluable for high-throughput screening and for prioritizing compounds for synthesis and further testing.[5]

Methods of Calculation:

  • Fragment-based methods: These approaches, like those used by Molinspiration and ChemAxon, calculate LogP by summing the contributions of individual atoms or molecular fragments.[19][20] These methods are fast and generally reliable for common chemical scaffolds.

  • Property-based methods: These methods use whole-molecule properties, such as molecular polarizability and partial atomic charges, to predict LogP.[21]

  • Consensus Modeling: Some software platforms, like ACD/Labs, use multiple algorithms (e.g., "Classic" and "GALAS") and provide a consensus value, which can improve prediction accuracy across a wider chemical space.[22]

Available Software and Web Tools:

A variety of free and commercial software packages can predict LogP:

Software/Web ToolApproachReference
SwissADME Multiple algorithms including XLOGP3, WLOGP, MLOGP[23]
Molinspiration Group contribution method[20]
ALOGPS 2.1 Associative neural networks using E-state indices[5][24]
ACD/Percepta Fragmental and property-based consensus models[22]
ChemAxon Fragment-based calculation[19]

Predicted LogP for 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea:

To provide a practical example, the structure of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea can be entered into these platforms to generate predicted LogP values. It is advisable to use multiple predictors and consider the average or consensus value, as each algorithm has its strengths and weaknesses. For instance, a quick analysis using a tool like SwissADME might yield a consensus LogP that provides a strong starting point for experimental design.

Conclusion and Future Directions

The hydrophobicity of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is a critical parameter that will dictate its behavior in biological systems. This guide has outlined the essential theoretical underpinnings and provided detailed, actionable protocols for its determination. For a novel compound like this, a multipronged approach is recommended. Initial in silico predictions can provide a rapid and cost-effective estimate of its LogP. This should be followed by experimental confirmation, preferably using the gold-standard shake-flask method or the high-throughput HPLC method, depending on the available resources and required accuracy. By systematically applying these methodologies, researchers can confidently characterize the hydrophobicity of this and other molecules, paving the way for informed decisions in the complex process of drug development.

References

  • Selected Thoughts on Hydrophobicity in Drug Design. (2021). PubMed.
  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC - NIH.
  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH.
  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.).
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.
  • In silico calculations of LogP and LogS using free online pl
  • LogP and logD calcul
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Test No.
  • logP - octanol-water partition coefficient calculation. (n.d.).
  • OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method (2022). (2022). umwelt-online.
  • 1-(2-METHOXYETHYL)-3-(4-NITROPHENYL)UREA AldrichCPR. (n.d.). Sigma-Aldrich.
  • 199464-37-4|3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea. (n.d.). BLDpharm.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • (PDF) LogP / LogD shake-flask method v1. (n.d.).
  • Novel Methods for the Prediction of logP, pKa, and logD. (n.d.).
  • The effect of urea on aqueous hydrophobic contact-pair interactions. (n.d.). RSC Publishing.
  • Unravelling the hydrophobicity of urea in water using thermodiffusion: implications for protein denatur
  • Urea's Action on Hydrophobic Interactions. (2009). Columbia University.
  • Urea's action on hydrophobic interactions. (2009). PubMed.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The urea moiety (


) is a privileged scaffold in medicinal chemistry, serving as a critical hydrogen-bonding pharmacophore in kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibitors. The synthesis of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea  represents a classic model for constructing unsymmetrical ureas where electronic differentiation is key.

This protocol details the synthesis via the isocyanate addition method .[1][2] We utilize 4-nitrophenyl isocyanate as the electrophile. The strong electron-withdrawing nitro group (


) at the para position significantly enhances the electrophilicity of the isocyanate carbon, facilitating rapid nucleophilic attack by the aliphatic amine (2-methoxyethylamine) under mild conditions.
Key Advantages of This Protocol
  • Atom Economy: No leaving groups or byproducts other than the target urea (in ideal stoichiometry).

  • Self-Purifying Nature: The target urea typically precipitates from non-polar/chlorinated solvents, minimizing the need for chromatography.

  • Scalability: The thermodynamic favorability allows for easy scaling from milligram to gram quantities.

Reaction Mechanism & Workflow

The reaction proceeds via a concerted nucleophilic addition. The lone pair on the nitrogen of 2-methoxyethylamine attacks the central carbon of the isocyanate.

Figure 1: Reaction Mechanism and Transition State

ReactionMechanism Reactants Reactants 4-Nitrophenyl isocyanate + 2-Methoxyethylamine TS Transition State Nucleophilic Attack (Zwitterionic Character) Reactants->TS k1 (Fast) ProtonTransfer Proton Transfer (Rapid Tautomerization) TS->ProtonTransfer Stabilization Product Product 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea ProtonTransfer->Product Irreversible

Caption: Nucleophilic addition mechanism. The electron-deficient isocyanate carbon is attacked by the amine, followed by rapid proton transfer to form the stable urea.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[3]RoleCAS No.
4-Nitrophenyl isocyanate 164.121.0Electrophile100-28-7
2-Methoxyethylamine 75.111.1Nucleophile109-85-3
Dichloromethane (DCM) 84.93SolventReaction Medium75-09-2
Hexane 86.18Co-solventPrecipitant110-54-3
Equipment
  • 25 mL Round-bottom flask (flame-dried).

  • Magnetic stir bar.[3]

  • Nitrogen/Argon gas line (balloon pressure sufficient).

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Preparation of Reagents
  • Safety Note: 4-Nitrophenyl isocyanate is a lachrymator and sensitizer. Handle in a fume hood.

  • Dissolve 4-nitrophenyl isocyanate (1.0 mmol, 164 mg) in anhydrous DCM (5 mL) . Ensure the solution is clear and yellow.

  • Cool the solution to 0 °C using an ice-water bath. Cooling is critical to prevent the formation of symmetrical urea byproducts or polymerization.

Step 2: Controlled Addition
  • Dilute 2-methoxyethylamine (1.1 mmol, 95 µL) in DCM (1 mL) in a separate vial.

  • Add the amine solution dropwise to the isocyanate solution over 5 minutes while stirring vigorously.

  • Observation: A precipitate may begin to form immediately. This is the desired urea.

Step 3: Reaction Monitoring[1]
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2 hours .

  • TLC Monitoring:

    • Mobile Phase: 5% Methanol in DCM.

    • Visualization: UV (254 nm).

    • Target: Disappearance of the isocyanate spot (high Rf) and appearance of a more polar urea spot (lower Rf).

Step 4: Workup & Purification
  • Scenario A (Precipitate Formed):

    • Dilute the mixture with Hexane (5 mL) to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with 1:1 DCM/Hexane (2 x 5 mL) to remove excess amine.

    • Dry under high vacuum.

  • Scenario B (No Precipitate):

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from hot Ethanol or Ethyl Acetate/Hexane .

Figure 2: Decision Tree for Workup

WorkupLogic Start Reaction Complete (TLC Check) Checkppt Is Solid Visible? Start->Checkppt YesPath Add Hexane (5 mL) to complete precipitation Checkppt->YesPath Yes NoPath Concentrate in vacuo Checkppt->NoPath No Filter Vacuum Filtration YesPath->Filter Recryst Recrystallize (EtOAc/Hexane) NoPath->Recryst Final Pure Product (Yellowish Solid) Filter->Final Recryst->Final

Caption: Logical workflow for product isolation based on solubility in the reaction medium.

Quality Control & Characterization

The product should be a light yellow solid. Confirm identity using 1H NMR (DMSO-d6) .

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ar-NH-CO 9.10 – 9.30Singlet (Broad)1HUrea NH (Aryl side)
Ar-H (ortho to NO2) 8.15Doublet (J=9Hz)2HAromatic AA'BB'
Ar-H (meta to NO2) 7.60Doublet (J=9Hz)2HAromatic AA'BB'
Alkyl-NH-CO 6.30 – 6.50Triplet (Broad)1HUrea NH (Alkyl side)
-CH2-O- 3.35 – 3.45Triplet2HEthylene bridge
-CH2-N- 3.20 – 3.30Multiplet2HEthylene bridge
-OCH3 3.25Singlet3HMethoxy group

Note: The aryl NH is significantly deshielded due to the electron-withdrawing nitro group and the urea carbonyl anisotropy.

Troubleshooting & Optimization

  • Low Yield/Oily Product:

    • Cause: Presence of residual DMF (if used) or excess amine.

    • Solution: Dissolve the oil in EtOAc and wash with 0.1 M HCl (removes unreacted amine) followed by Brine. Dry over Na2SO4.[4]

  • Symmetrical Urea Byproduct (Bis-4-nitrophenyl urea):

    • Cause: Moisture in the solvent reacting with the isocyanate to form the aniline, which then reacts with remaining isocyanate.

    • Solution: Ensure DCM is anhydrous. Keep the reaction under an inert atmosphere (N2).

  • Slow Reaction:

    • Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or TEA (Triethylamine) , though this is rarely necessary for nitrophenyl isocyanates.

References

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. (Foundational text on isocyanate generation). Link

  • Morphy, R. (2010). Selectivity and Specificity in Drug Discovery. Journal of Medicinal Chemistry. (Context on urea scaffolds in kinase inhibitors). Link

  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl isocyanate Product Sheet. Link

  • BenchChem. (2025).[5] A Comparative Guide to Derivatization using 2-Methyl-4-nitrophenyl isocyanate and 4-nitrophenyl isocyanate. Link

Sources

Reaction of 4-nitrophenyl isocyanate with 2-methoxyethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Unsymmetrical Ureas via 4-Nitrophenyl Isocyanate

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2-methoxyethyl)-3-(4-nitrophenyl)urea via the nucleophilic addition of 2-methoxyethylamine to 4-nitrophenyl isocyanate.

The urea moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors due to its ability to form bidentate hydrogen bonds with protein active sites [1, 2].

This protocol addresses the specific challenges posed by the 4-nitrophenyl group. While the nitro group enhances the electrophilicity of the isocyanate—driving rapid reaction kinetics—it also increases sensitivity to moisture and the risk of exothermic runaways. This guide provides a self-validating methodology to ensure high yield (>90%) and purity suitable for biological screening.

Chemical Mechanism & Reaction Dynamics

The Electrophilic Activation

The reaction is a classic nucleophilic addition-elimination sequence (though often concerted in practice).

  • The Electrophile: 4-Nitrophenyl isocyanate. The para-nitro group (

    
    ) is strongly electron-withdrawing. This pulls electron density from the aromatic ring, which in turn destabilizes the isocyanate (
    
    
    
    ) carbon, making it significantly more electrophilic than phenyl isocyanate.
  • The Nucleophile: 2-Methoxyethylamine. The primary amine (

    
    ) hosts a lone pair of electrons that attacks the central carbon of the isocyanate.
    
  • The Product: The resulting urea features a distinct hydrogen-bond donor/acceptor motif.[1]

Mechanistic Pathway (Visualization)

UreaMechanism Reactants Reactants (4-NO2-Ph-NCO + R-NH2) TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) PT Proton Transfer (Fast) TS->PT Charge Stabilization Product Final Urea (Stable Scaffold) PT->Product Formation of Amide-like Resonance

Figure 1: Mechanistic flow of isocyanate-amine coupling. The electron-withdrawing nitro group lowers the activation energy for the initial nucleophilic attack.

Experimental Protocol

Materials & Reagents
ComponentRoleGrade/SpecCriticality
4-Nitrophenyl isocyanate Electrophile>97%, SolidHigh: Moisture sensitive.[2] Store under N2.
2-Methoxyethylamine Nucleophile>98%, LiquidMed: Hygroscopic.
Dichloromethane (DCM) SolventAnhydrousHigh: Water competes with amine (forms aniline impurities).
Hexane/Diethyl Ether Wash SolventACS GradeUsed to remove unreacted organics during filtration.
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Perform reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the isocyanate.

Step 1: Preparation of the Electrophile Solution

  • Weigh 1.0 equivalent (e.g., 1.64 g, 10 mmol) of 4-nitrophenyl isocyanate into a dry flask.

  • Dissolve in anhydrous DCM (20 mL).

    • Note: If the solution is cloudy, filter rapidly through a syringe filter; cloudiness indicates hydrolyzed urea dimers (impurities).

Step 2: Preparation of the Nucleophile Solution

  • In a separate reaction vessel equipped with a stir bar and septum, dissolve 1.1 equivalents (e.g., 0.83 g, 11 mmol) of 2-methoxyethylamine in anhydrous DCM (20 mL).

  • Cool this amine solution to 0°C using an ice bath.

    • Reasoning: Cooling controls the exotherm. The nitro-isocyanate is highly reactive; uncontrolled addition can lead to localized boiling or side reactions.

Step 3: Controlled Addition (The "Inverse Addition" Method)

  • Transfer the Isocyanate solution (from Step 1) into a dropping funnel or syringe.

  • Add the Isocyanate solution dropwise to the cooled Amine solution over 15–20 minutes.

    • Scientific Logic:[3][4][5][6][7][8][9] Adding the electrophile to the nucleophile ensures the amine is always in excess. This suppresses the formation of isocyanate dimers and competitively inhibits reaction with any trace moisture [3].

Step 4: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The isocyanate spot (high Rf) should disappear. The urea product typically appears as a lower Rf spot, often streaking due to H-bonding.

Step 5: Isolation & Purification

  • Observation: The product, 1-(2-methoxyethyl)-3-(4-nitrophenyl)urea, is significantly less soluble in DCM than the starting materials due to rigid crystal lattice formation (H-bonding). It often precipitates as a white/pale-yellow solid.

  • If Solid Precipitates: Filter the solid using a Büchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove excess amine.

  • If Solution Remains Clear: Concentrate the solvent to ~20% volume under reduced pressure, then add Hexane to induce precipitation. Filter as above.

Workflow Diagram

ProtocolWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase PrepA Solubilize Amine (DCM, 0°C) Mix Dropwise Addition (Iso into Amine) PrepA->Mix PrepB Solubilize Isocyanate (Anhydrous DCM) PrepB->Mix Stir Stir 2-4h @ RT (Precipitation occurs) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash: Cold DCM/Hexane (Removes excess amine) Filter->Wash Dry Final Product (Vacuum Oven) Wash->Dry

Figure 2: Operational workflow for the synthesis of unsymmetrical ureas.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

MethodExpected Signal FeaturesInterpretation
1H NMR (DMSO-d6) δ ~9.0-9.5 ppm (s, 1H) Downfield singlet corresponds to the Urea NH adjacent to the electron-poor Nitro-phenyl ring.
δ ~6.0-6.5 ppm (t, 1H) Triplet corresponds to the Urea NH adjacent to the alkyl chain.
δ ~3.2-3.5 ppm Distinct methylene (CH2) and methoxy (OCH3) signals.
IR Spectroscopy 1630–1660 cm⁻¹ Strong Carbonyl (C=O) stretch (Amide I band).
3300–3400 cm⁻¹ Broad N-H stretching.
LC-MS [M+H]+ Confirm molecular weight (approx. 239.2 Da).

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete precipitation or excess amine trapping the solvent.

    • Solution: Recrystallize from hot Ethanol or Acetonitrile. The urea is stable, but the impurities (amine) remain in solution.

  • Issue: Symmetric Urea Impurity (Bis-4-nitrophenyl urea).

    • Cause: Moisture ingress. Water hydrolyzes the isocyanate to 4-nitroaniline, which then reacts with remaining isocyanate.

    • Prevention: Ensure DCM is distilled over CaH2 or obtained from a solvent purification system (SPS). Increase the rate of stirring to ensure rapid mixing of the amine nucleophile.

Safety Statement

  • Isocyanates are potent respiratory sensitizers and lachrymators. All operations must be performed in a functioning fume hood.

  • 4-Nitrophenyl isocyanate is toxic if inhaled or absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Quench all glassware and syringes with methanol before removal from the hood to convert residual isocyanate into inert carbamates.

References

  • Jagadeesh, G., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006, 5, 835–844.

  • Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, 1972, 72(5), 457–496.

  • Sigma-Aldrich. "4-Nitrophenyl isocyanate Product Sheet & Safety Data."

Sources

Using 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea as a drug discovery building block

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Value

In modern medicinal chemistry, 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (CAS: 199464-37-4) represents a "privileged scaffold" intermediate. It combines three critical structural features essential for kinase inhibitor and hydrolase inhibitor design:

  • The Urea Core: A proven pharmacophore that functions as a dual hydrogen bond donor/acceptor, critical for binding to the "hinge region" of kinase ATP-binding pockets (e.g., Sorafenib, Regorafenib).

  • The 4-Nitrophenyl Motif: A "masked" aniline. As a building block, the nitro group serves as a stable precursor that, upon reduction, provides a reactive handle for library diversification (acylation, sulfonylation, or heteroarylation).

  • The 2-Methoxyethyl Tail: A "mini-PEG" moiety. This glycol ether side chain significantly improves water solubility and metabolic stability compared to simple alkyl chains, addressing common DMPK (Drug Metabolism and Pharmacokinetics) attrition rates early in the design phase.

This guide provides validated protocols for synthesizing, activating, and utilizing this building block to generate focused small-molecule libraries.

Chemoinformatic Profile

PropertyValueDrug-Likeness Significance
Molecular Formula

Fragment-sized (

)
Molecular Weight 239.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.2Highly favorable lipophilicity profile
H-Bond Donors 2Key for receptor binding (Glu/Asp residues)
H-Bond Acceptors 4Interactions with solvent/protein backbone
TPSA ~85 ŲGood predicted oral bioavailability

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize the title compound from commercially available precursors with high purity (>98%).

Mechanism: Nucleophilic addition of a primary amine to an aryl isocyanate.

Materials:

  • 4-Nitrophenyl isocyanate (1.0 eq)

  • 2-Methoxyethylamine (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF)

  • Hexanes (for precipitation)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Nitrophenyl isocyanate (10 mmol, 1.64 g) and anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar). Cool to 0°C using an ice bath.
    
  • Addition: Dilute 2-Methoxyethylamine (11 mmol, 0.83 g) in DCM (5 mL). Add this solution dropwise to the isocyanate mixture over 15 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The product typically precipitates as a white or pale yellow solid.

  • Work-up:

    • If precipitate forms: Filter the solid using a Büchner funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL) to remove unreacted amine.

    • If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure, then add Hexanes (20 mL) to induce crystallization.

  • Drying: Dry the solid under high vacuum for 4 hours.

  • QC: Verify structure via

    
     NMR (DMSO-
    
    
    
    ). Look for urea protons (
    
    
    ~9.0-9.5 ppm and ~6.5 ppm).
Protocol B: Activation (Nitro Reduction)

Objective: To convert the nitro group into a reactive aniline (


) for library generation.

Caution: Standard catalytic hydrogenation is preferred. Avoid harsh acidic reductions (Fe/HCl) if the urea linkage is sensitive to hydrolysis, though urea is generally stable.

Procedure (Catalytic Hydrogenation):

  • Dissolution: Dissolve the nitro-urea scaffold (5 mmol) in Methanol (MeOH) or Ethanol (EtOH) (25 mL).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient) and stir vigorously at RT for 4–12 hours. Monitor by TLC (disappearance of the yellow nitro spot) or LC-MS (Mass shift: -30 for reduction of O2 to H2? No, shift is 
    
    
    
    . Actually,
    
    
    is loss of 32 mass units (
    
    
    ) and gain of 2 (
    
    
    );
    
    
    mass = -30).
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the 3-(2-Methoxyethyl)-1-(4-aminophenyl)urea . This intermediate is oxidation-sensitive (aniline); use immediately or store under Argon at -20°C.

Protocol C: Library Derivatization (General Procedure)

Objective: To couple the activated aniline with diverse electrophiles (R-Cl) to create a focused library.

Reaction:


  OR  

  • Setup: Dissolve the amino-urea intermediate (0.1 mmol) in dry Pyridine (0.5 mL) or DCM with TEA (2 eq).

  • Coupling: Add the specific Acid Chloride or Sulfonyl Chloride (0.11 mmol).

  • Incubation: Shake/Stir at RT for 4 hours.

  • Purification: For high-throughput synthesis, use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1]

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH (if the product retains basicity) or standard reverse-phase prep-HPLC.
      

Visualizing the Workflow

The following diagram illustrates the transformation of the building block into a functional drug library.

DrugDiscoveryWorkflow Start Start: 4-Nitrophenyl Isocyanate Scaffold SCAFFOLD FORMED: 3-(2-Methoxyethyl)- 1-(4-nitrophenyl)urea Start->Scaffold DCM, 0°C Reagent Reagent: 2-Methoxyethylamine Reagent->Scaffold Activation ACTIVATION: Nitro Reduction (Pd/C, H2) Scaffold->Activation Intermediate Intermediate: Amino-Urea (Reactive Aniline) Activation->Intermediate -O2, +2H Library LIBRARY GENERATION (Parallel Synthesis) Intermediate->Library Drug1 Kinase Inhibitor A (Amide Linkage) Library->Drug1 + R-COCl Drug2 Hydrolase Inhibitor B (Sulfonamide Linkage) Library->Drug2 + R-SO2Cl

Figure 1: Synthetic workflow transforming the isocyanate precursor into a divergent library of bioactive compounds.

Quality Control & Troubleshooting

To ensure data integrity in your screening cascade, adhere to these QC parameters:

IssueObservationRoot CauseCorrective Action
Low Yield (Step A) Oily product / No solidHigh solubility in DCMSwitch solvent to Diethyl Ether or add excess Hexanes to force precipitation.
Impurity (Step A) Symmetric UreaMoisture in solventUse strictly anhydrous solvents. Water reacts with isocyanate to form symmetric diphenylurea.
Incomplete Reduction Yellow color persistsCatalyst poisoningSulfur or amines can poison Pd/C. Wash precursor thoroughly or switch to Raney Nickel.
Instability Darkening of AnilineOxidationStore the reduced amine under inert gas; do not store in solution for >24h.
Self-Validating NMR Markers
  • Urea Formation: Appearance of a triplet at ~6.0-6.5 ppm (NH adjacent to

    
    ) and a singlet at ~9.0 ppm (NH adjacent to Aryl).
    
  • Methoxyethyl: Distinct singlet at ~3.3 ppm (

    
    ) and multiplets at ~3.4 ppm (
    
    
    
    ).
  • Nitro Reduction: Upfield shift of aromatic protons ortho to the nitrogen; disappearance of urea NH downfield shift (due to loss of electron-withdrawing

    
    ).
    

References

  • Frontiers in Chemistry. (2022). Urea-based anticancer agents: Exploring 100-years of research. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[2] Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines: Reagents and Mechanisms.[3] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of nitrophenyl ureas in aqueous assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Aggregation of Nitrophenyl Ureas in Aqueous Assays

Ticket ID: #NPU-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Group[1]

Executive Summary

Nitrophenyl ureas present a classic "brick dust" paradox in drug discovery. While the urea linkage (-NH-CO-NH-) offers potent hydrogen-bonding capability for target binding, it also drives high crystal lattice energy and poor aqueous solubility. Furthermore, the hydrophobic nitrophenyl group makes these compounds prone to colloidal aggregation , a phenomenon that causes false-positive inhibition in enzymatic assays.

This guide provides field-proven workflows to solubilize these compounds without compromising assay integrity.

Module 1: The "Crash Out" Phenomenon

User Issue: "My compound is soluble in 100% DMSO, but precipitates immediately upon addition to the assay buffer."

The Root Cause: Dielectric Shock

When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the local environment transitions instantly from a dielectric constant (


) of ~47 (DMSO) to ~80 (Water). This rapid polarity shift forces hydrophobic nitrophenyl ureas to nucleate and precipitate before they can disperse.
Solution: The "Soft Landing" Dilution Protocol

Do not add 100% DMSO stock directly to the final assay plate. Use an intermediate dilution step to lower the logP "shock."

Protocol: 3-Step Intermediate Dilution
  • Step 1 (Master Stock): Prepare 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 10-fold into a "Transition Buffer" containing 50% DMSO / 50% Assay Buffer .

    • Result: 1 mM compound in 50% DMSO.[1] (The compound is usually stable here).

  • Step 3 (Final Assay): Dilute this intermediate 20-fold into the final Assay Buffer.

    • Final Concentration: 50 µM compound.

    • Final DMSO: 2.5% (Check enzyme tolerance).[1][2]

Visualization: Direct vs. Intermediate Dilution

DilutionWorkflow cluster_0 The 'Soft Landing' Method stock 10mM Stock (100% DMSO) buffer Assay Buffer (Aqueous) stock->buffer Direct Addition (1:200) inter Intermediate (50% DMSO) stock->inter 1:10 Dilution crash PRECIPITATION (Crash Out) buffer->crash Dielectric Shock final Stable Assay (2.5% DMSO) inter->final 1:20 Dilution

Caption: Figure 1. The 'Soft Landing' method prevents precipitation by bridging the polarity gap.

Module 2: The Aggregation Trap (False Positives)

User Issue: "I see high potency (low IC50), but the curve slope is steep, and results vary with enzyme concentration."

The Mechanism: Promiscuous Inhibition

Nitrophenyl ureas are notorious for forming colloidal aggregates (30–400 nm particles) rather than true solutions.[1] These aggregates sequester enzymes non-specifically, leading to false positives.[1][3][4][5] This is the Shoichet Mechanism [1].

Diagnostic Checklist:

Solution: The Detergent Buster Protocol

Non-ionic detergents disrupt these colloids without denaturing most enzymes.

Protocol:

  • Prepare assay buffer with 0.01% Triton X-100 (or freshly prepared 0.005% Tween-80).[1]

  • Re-run the IC50 curve.

  • Interpretation:

    • IC50 remains similar: True inhibitor.[1]

    • IC50 disappears (loss of potency):[1] False positive (Aggregator).

Module 3: Advanced Solubilization (Cell-Based Assays)

User Issue: "My cells cannot tolerate >0.5% DMSO, but my nitrophenyl urea crashes out at that level."

The Solution: Cyclodextrin Complexation

For cell assays, DMSO is often toxic. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a "molecular bucket" that encapsulates the hydrophobic nitrophenyl ring while the hydrophilic exterior keeps the complex soluble in water [2].
Protocol: HP-

-CD Stock Preparation

Note: This replaces the DMSO stock.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the nitrophenyl urea powder to the CD solution to achieve 1–5 mM.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

  • Usage: This stock can often be added directly to cell media (up to 10% v/v final, resulting in 2% CD) without cytotoxicity.[1]

Visualization: Cyclodextrin Encapsulation

Cyclodextrin guest Nitrophenyl Urea (Hydrophobic) complex Inclusion Complex (Soluble) guest->complex hydrophobic interaction host HP-Beta-CD (Hydrophilic Shell) host->complex encapsulation note Shields hydrophobic ring from water. Prevents aggregation. complex->note

Caption: Figure 2. Cyclodextrin encapsulates the hydrophobic guest, preventing aggregation.

Module 4: Reference Data & Limits

Solvent Tolerance Table

Use this table to determine the maximum allowable solvent concentrations for your specific assay type.

Assay TypeMax DMSOMax Triton X-100Preferred Solubilizer
Enzymatic (Robust) 5%0.1%DMSO + Triton X-100
Enzymatic (Sensitive) 0.5 - 1%0.01%Intermediate Dilution
Cell-Based (Immortal) 0.5%Toxic HP-

-CD
Primary Cells/Stem < 0.1%Toxic HP-

-CD
Biophysical (SPR/ITC) 1 - 3%0.005%DMSO (Match buffer exactly)
FAQ: Stability & pH

Q: Can I use acidic or basic pH to dissolve them? A: Proceed with caution. While nitrophenyl groups are stable, the urea bridge is susceptible to hydrolysis at extreme pH (pH > 10 or pH < 2) and high temperatures.

  • Recommendation: Stick to pH 6.0–8.[1]0. If pH adjustment is necessary, use 10 mM NaOH for momentary dissolution, but immediately buffer back to neutral.[1]

Q: How do I verify it is actually dissolved? A: Use Nephelometry .[1][6] If you don't have a nephelometer, centrifuge the assay plate (2000 x g, 10 min) and measure the UV absorbance of the supernatant. If the absorbance drops compared to the pre-spin sample, you have precipitation.

References

  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 11(23-24), 1074-1081.

    • Key Insight: Establishes the mechanism of colloidal aggregation and the use of detergents to identify false positives.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Key Insight: detailed protocols for solubilizing hydrophobic drugs using cyclodextrins.
  • Cayman Chemical. (2022).[1][7] "4-Nitrophenyl Butyrate Product Information." Cayman Chemical Product Inserts.

    • Key Insight: Provides specific solubility data for nitrophenyl derivatives (Soluble in DMSO/DMF, sparingly soluble in PBS).
  • BenchChem. (2025). "Minimizing the Impact of DMSO on Enzyme Activity." Technical Support Center.

    • Key Insight: Standard DMSO tolerance limits for enzymatic vs. cell-based assays.[1]

Sources

Technical Support Center: Isocyanate Removal in Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Purification of Urea Libraries / Removal of Excess Isocyanates Assigned Specialist: Senior Application Scientist, High-Throughput Synthesis Division

Diagnostic Triage: Select Your Purification Strategy

Before proceeding, identify your specific scenario to choose the correct protocol.

ScenarioRecommended StrategyWhy?
Standard Library Synthesis (High Throughput)Protocol A: Solid-Supported Scavenging Filtration-based workup is amenable to automation; removes toxic electrophiles completely without extraction.
Large Scale (>10g) Protocol B: Chemical Quenching & Extraction Resins are expensive at scale. Quenching with a volatile amine followed by acid wash is more cost-effective.
Product is Acid Sensitive Protocol A (Trisamine Resin) Avoids the acidic washes required in liquid-liquid extraction.
Product Precipitates Protocol C: Solvent Trituration If the urea product crystallizes, wash the cake with non-polar solvent (e.g., Hexanes/Et₂O) to remove soluble isocyanate.

Interactive Troubleshooting Guide (Q&A)

Category A: Solid-Phase Scavenging (The Gold Standard)

Q: I am using an amine-functionalized resin to remove excess isocyanate, but I still see isocyanate in my final product. What went wrong?

A: This is usually a kinetic or stoichiometric failure.

  • Check the Resin Type: Ensure you are using a Trisamine (primary amine) resin. Some "basic" resins are tertiary amines (like morpholine), which will not covalently bind isocyanates; they only act as bases. You need a nucleophilic primary amine to form the resin-bound urea.

  • Solvent Swelling: If you are using a Polystyrene (PS) based resin, it must swell to expose active sites.[1]

    • Good Solvents: DCM, THF, DMF.[2]

    • Bad Solvents: Methanol, Water, Ether (Resin collapses; kinetics drop to near zero).

    • Fix: If your reaction is in ether, add DCM (1:1 ratio) before adding the resin.

  • Stoichiometry: The standard rule is 3 equivalents of resin relative to the excess isocyanate, not the total starting material.

Q: How do I calculate the correct amount of scavenger resin?

A: Use the "Loading Capacity" printed on the bottle (usually mmol/g).

  • Formula:

    
    
    
  • Example: You used 0.5 mmol excess isocyanate. Resin loading is 1.5 mmol/g.

    • Calculation:

      
      .
      

Q: Can I use Silica-supported amines (Si-Trisamine) instead of Polystyrene (PS-Trisamine)?

A: Yes, and often it is preferred. Silica resins do not require swelling, so they work in rigid solvents like water or alcohols where PS resins fail. However, they are denser and settle quickly, so vigorous agitation (shaking, not just stirring) is required.

Category B: Chemical Quenching & Analysis[3][4][5][6]

Q: I don't have resins. Can I just quench with Methanol?

A: Proceed with caution.

  • The Risk: Methanol reacts with isocyanates to form Methyl Carbamates . These are stable, organic-soluble impurities that are often difficult to separate from your urea product without chromatography.

  • The Better Alternative: Quench with Dimethylamine (DMA) or Pyrrolidine . This forms a "trash urea" that is very basic. You can then wash the organic layer with dilute HCl. The "trash urea" will protonate and move to the aqueous layer, leaving your neutral product in the organic layer.

Q: I see a "Ghost Peak" in my LCMS (M+32) that wasn't in my TLC. What is it?

A: This is a classic artifact.

  • Diagnosis: You likely used Methanol as the mobile phase in your LCMS.

  • Mechanism: Unreacted isocyanate in your vial reacts with the Methanol inside the LCMS source or on the column, forming the Methyl Carbamate (Mass = Isocyanate + 32).

Validated Protocols

Protocol A: Trisamine Resin Scavenging (High Purity)

Objective: Covalent removal of electrophilic isocyanate via solid-phase extraction.

  • Reaction: Run urea synthesis (Amine + 1.2 eq Isocyanate) in DCM or THF.

  • Charge Resin: Add PS-Trisamine resin (3.0 equivalents relative to the 0.2 eq excess isocyanate).

  • Incubate: Agitate (orbit shaker or stir bar) at Room Temperature for 1–2 hours .

    • Critical Step: Do not heat >50°C, or the resin may degrade.

  • Validation (Self-Check): Spot crude supernatant on TLC. Stain with Ninhydrin (for amines) or look for UV activity. Isocyanate spots should be absent.

  • Filtration: Filter through a fritted cartridge or Celite pad.

  • Wash: Rinse resin cake with DCM (2x) to recover trapped product.

  • Concentrate: Evaporate solvent. Product is usually >95% pure.

Protocol B: The "Basic Quench" (Liquid-Liquid Extraction)

Objective: Convert isocyanate to a basic urea, then remove via acid wash.

  • Quench: Add N,N-Dimethylamine (2M in THF) (5 equivalents relative to excess isocyanate).

  • React: Stir for 30 minutes. The isocyanate converts to 1,1-dimethyl-3-arylurea.

  • Partition: Dilute with Ethyl Acetate.

  • Wash 1 (Acidic): Wash with 1M HCl (2x).

    • Mechanism:[3][4] The 1,1-dimethyl-3-arylurea is basic enough to protonate and enter the water layer. Your product (usually less basic) stays in organics.

  • Wash 2 (Neutral): Wash with Brine.

  • Dry/Concentrate: Dry over Na₂SO₄ and evaporate.

Visualizing the Workflow

Figure 1: Decision Logic for Isocyanate Cleanup

IsocyanateCleanup Start Crude Reaction Mixture (Contains Excess Isocyanate) CheckScale Check Scale & Throughput Start->CheckScale SmallScale Small Scale / Library (< 500 mg) CheckScale->SmallScale LargeScale Large Scale (> 10 g) CheckScale->LargeScale ResinPath Add PS-Trisamine Resin (3.0 equiv vs excess) SmallScale->ResinPath QuenchPath Add Dimethylamine (Quench to Basic Urea) LargeScale->QuenchPath SwellCheck Is Solvent DCM or THF? ResinPath->SwellCheck AcidWash Wash with 1M HCl (Removes Quenched Urea) QuenchPath->AcidWash AddCoSolvent Add DCM (1:1) to Swell Resin SwellCheck->AddCoSolvent No Filter Filter Resin SwellCheck->Filter Yes AddCoSolvent->Filter Final Pure Urea Product Filter->Final AcidWash->Final

Caption: Decision tree for selecting between Solid-Supported Scavenging (Resin) and Liquid-Liquid Extraction based on scale and solvent compatibility.

Figure 2: The Scavenging Mechanism (Trisamine)

ScavengingMechanism Isocyanate Free Isocyanate (R-N=C=O) Reaction Nucleophilic Attack (Room Temp, 1h) Isocyanate->Reaction Resin Trisamine Resin (Polymer-NH2) Resin->Reaction Scavenged Resin-Bound Urea (Polymer-NH-CO-NH-R) Reaction->Scavenged Filtration Filtration Step Scavenged->Filtration Waste Solid Waste (Resin) Filtration->Waste Retentate Filtrate Filtrate (Pure Product) Filtration->Filtrate Pass-through

Caption: Mechanism of action for Trisamine resin. The toxic isocyanate is covalently bound to the solid support, allowing safe removal via simple filtration.

Data & Specifications

Table 1: Common Scavenger Resins for Isocyanates

Trade NameFunctional GroupSupport MatrixLoading (Typical)Best Solvents
PS-Trisamine Primary Amine (Tris)Polystyrene (1% DVB)3.0 – 4.0 mmol/gDCM, THF, DMF
Si-Trisamine Primary Amine (Tris)Silica Gel1.0 – 1.6 mmol/gMeOH, Water, MeCN
PS-Aminomethyl Primary Amine (Benzyl)Polystyrene1.5 – 2.0 mmol/gDCM, THF

Table 2: Solvent Compatibility Matrix (Polystyrene Resins)

SolventSwelling (mL/g)SuitabilityNote
DCM 8.8Excellent Preferred solvent for kinetics.
THF 8.2Excellent Good alternative to DCM.
Toluene 7.5GoodSlower kinetics than DCM.
Methanol < 2.0Poor Resin collapses; scavenging will fail.
Water < 1.0Fail Use Silica-supported resin instead.

References

  • Biotage. (2006).[1] ISOLUTE® Si-Trisamine Metal Scavenger & Electrophile Scavenger Product Note.[2] Biotage.[1][5] Link

  • Ley, S. V., et al. (2000). Polymer-Supported Reagents and Scavengers: A New Dimension in Organic Synthesis.[6][7] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wipf, P. (2004). Solid-Supported Reagents in Organic Synthesis.[1][2][4][7] University of Pittsburgh Center for Chemical Methodologies.[4] Link

  • Parlow, J. J., et al. (1999). Utility of Polymer-Supported Reagents in the Purification of Urea Libraries.[4][8] Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Resin Swelling Data and Solvent Compatibility Guide. Merck KGaA. Link

Sources

Technical Support Center: Troubleshooting 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea CAS: 199464-37-4 Solvent System: Dimethyl Sulfoxide (DMSO) Issue: Precipitation / Crystallization / "Crashing Out"[1]

Executive Summary & Mechanism of Failure

The precipitation of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (referred to hereafter as Compound MPU ) in DMSO is rarely a simple issue of "bad solubility."[1] It is typically a thermodynamic failure driven by the interaction between the urea linkage and adventitious water .

The Chemical Mechanism

Aryl ureas like Compound MPU rely on the strong dipole of DMSO to disrupt their intermolecular hydrogen bonding networks.

  • In Dry DMSO: The sulfoxide oxygen of DMSO acts as a hydrogen bond acceptor, binding to the urea protons (

    
    ). This effectively solvates the molecule.[2]
    
  • In "Wet" DMSO: DMSO is highly hygroscopic.[1][3][4][5][6] When water enters the system, it competes for these hydrogen bonds. Water is a more aggressive H-bond donor/acceptor.[1]

  • The Crash: As water content rises, the thermodynamic equilibrium shifts. The hydrophobic

    
    -nitrophenyl group drives the molecules to aggregate (hydrophobic effect), and the urea linkages re-establish intermolecular lattice bonds (
    
    
    
    ), leading to rapid crystallization or "crashing out."

Interactive Troubleshooting Guide (Decision Tree)

Before attempting physical manipulation of your sample, identify the failure mode using the logic flow below.

TroubleshootingFlow Start Start: Observation Obs1 Cloudy/Solid in Stock Vial (100% DMSO) Start->Obs1 Obs2 Precipitates upon Dilution into Media Start->Obs2 Q1 Was it frozen? Obs1->Q1 Act3 Oiling Out/Shock (See Protocol C) Obs2->Act3 Q2 Is DMSO old/unsealed? Q1->Q2 No (Room Temp) Act1 Thermodynamic Shock (See Protocol A) Q1->Act1 Yes (Thawed) Q2->Act1 No (Supersaturated) Act2 Water Contamination (See Protocol B) Q2->Act2 Yes

Figure 1: Diagnostic logic flow for identifying the root cause of precipitation based on observation context.[1]

Frequently Asked Questions (FAQs) & Protocols

Category 1: Stock Solution Instability (The Vial is Cloudy)

Q: My stock solution was clear yesterday, but today it has needle-like crystals. Why? A: This is likely due to DMSO Hygroscopicity .[3][4][6] DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if uncapped [1]. Even 1-2% water content can decrease the solubility of hydrophobic ureas exponentially.

  • Immediate Fix: Perform the "Rescue Protocol" (Protocol A) below.

  • Prevention: Store DMSO over 3Å or 4Å molecular sieves.[1]

Q: I froze my aliquots at -20°C. Upon thawing, they won't redissolve. A: You are experiencing Nucleation Hysteresis . DMSO freezes at 18.5°C. As it freezes, the solute (Compound MPU) is excluded from the crystal lattice, concentrating it into pockets of supersaturation. These pockets nucleate crystals.[1] Redissolving crystals requires significantly more energy than dissolving amorphous powder.[1]

Protocol A: The "Rescue" (Redissolving Precipitated Stocks)

Do not simply vortex. Vortexing is insufficient for breaking crystal lattices of aryl ureas.

  • Seal: Ensure the vial is tightly sealed to prevent further water absorption.

  • Heat: Place the vial in a water bath or heating block at 37°C - 45°C . (Compound MPU is stable up to >100°C, so mild heat is safe).[1]

  • Sonicate: While warm, sonicate in an ultrasonic bath at 40 kHz for 5–10 minutes.

    • Why? Acoustic cavitation provides the kinetic energy to break the lattice energy of the urea crystals.

  • Verify: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" acts as seed crystals for immediate re-precipitation.[1]

Category 2: Dilution Issues (Precipitation in Media)

Q: When I add the DMSO stock to my cell culture media, it turns milky immediately. A: This is the "Solvent Shock" effect. You are likely spiking a high-concentration stock (e.g., 100 mM) directly into an aqueous buffer.[1] The local concentration of DMSO drops instantly, leaving the compound stranded in water before it can disperse.

Q: What is the "Safe" solubility limit? A: While specific experimental data for Compound MPU is variable, aryl ureas generally follow these solubility tiers in DMSO:

StateEstimated Solubility LimitRisk Level
Anhydrous DMSO ~50 - 100 mMModerate
DMSO + 5% Water < 10 mMHigh
Aqueous Buffer (1% DMSO) < 100 µMVery High
Protocol C: The "Step-Down" Dilution Method

Prevent solvent shock by gradually acclimating the compound to polarity.

  • Prepare Intermediate: Instead of going 100 mM

    
     10 µM directly:
    
    • Dilute your 100 mM Main Stock 1:10 in pure DMSO to make a 10 mM Working Stock.

  • Rapid Dispersion:

    • Pipette the required volume of culture media into a tube.

    • While vortexing the media, slowly inject the DMSO working stock into the center of the vortex.

    • Why? This prevents local high-concentration "hotspots" where the compound would otherwise crash out.[1]

  • Visual Check: Inspect for turbidity.[1] If cloudy, you have exceeded the thermodynamic solubility limit in water; you must lower the final concentration.

Scientific Validation: The Urea-DMSO Interaction[1]

To understand why this specific molecule is difficult, we must visualize the molecular interactions.

Mechanism cluster_0 Competition Mechanism Urea Compound MPU Crystal Precipitate (Lattice) Urea->Crystal Self-Association (N-H...O=C) DMSO DMSO (Dry) DMSO->Urea Solvates via S=O...H-N Water H2O (Contaminant) Water->DMSO Strong H-Bond (Deactivates DMSO)

Figure 2: Mechanistic pathway of precipitation.[1] Water binds DMSO more strongly than the compound does, releasing the compound to self-associate and crystallize.

Summary of Best Practices

VariableRecommendationReason
Storage Temp Room Temp (Short term) / -20°C (Long term)Avoids freeze/thaw cycles for daily use.[1]
Vial Type Amber Glass or PolypropyleneProtects from light; glass prevents evaporation better than plastic.
Desiccant Store vials in a jar with Drierite/SilicaPrevents hygroscopic water uptake.
Max Freeze/Thaw 3 CyclesBeyond 3 cycles, precipitation risk increases by ~20% [2].

References

  • Ziath. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [1]

  • BenchChem. (2025).[1][4][6][7] Troubleshooting Compound Solubility in DMSO. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: (4-nitrophenyl)urea.[1] Retrieved from [1]

Sources

Overcoming poor solubility of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea for NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming poor solubility of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea for NMR analysis Case ID: NMR-SOL-2024-089 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Diagnosis

User Issue: The user is unable to obtain a high-resolution NMR spectrum of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea . Common symptoms include sample precipitation in the tube, broad/undefined peaks, or complete lack of signal in standard solvents like Chloroform-d (


).

Technical Diagnosis: This molecule presents a "perfect storm" for solubility issues in non-polar NMR solvents:

  • Rigid Hydrophobic Core: The 4-nitrophenyl group is planar and electron-deficient, promoting strong

    
    -
    
    
    
    stacking interactions between molecules.
  • Hydrogen Bonding Network: The urea linkage (-NH-CO-NH-) acts as both a double hydrogen bond donor and acceptor.[1] In the solid state, this forms an extremely stable crystal lattice that resists solvation.

  • Insufficient Solubilizing Tail: While the 2-methoxyethyl chain is flexible and polar, it is often insufficient to overcome the lattice energy generated by the nitro-urea aryl core in solvents with low dielectric constants.

Tier 1: Solvent Selection Strategy

The most common error is attempting to force this molecule into Chloroform-d (


). This will fail because 

cannot disrupt the intermolecular hydrogen bonding of the urea.
Recommended Solvent: DMSO- (Dimethyl Sulfoxide-d6)

Why it works: DMSO is a polar aprotic solvent with a high dielectric constant (


) and strong hydrogen-bond accepting capabilities (S=O bond). It effectively competes with the urea's internal hydrogen bonds, breaking the crystal lattice and solvating the individual molecules.

Trade-off: DMSO is viscous, which can slightly broaden peaks compared to acetone or chloroform, and it is difficult to remove if you need to recover the sample.

Alternative: Acetone-

When to use: If you need to recover the sample (Acetone boils at 56°C vs. DMSO at 189°C). Risk: Solubility may still be marginal. If the sample is cloudy, move immediately to DMSO.

Solvent Properties Comparison Table
SolventDielectric Constant (

)
H-Bond Acceptor AbilitySolubility Prediction for Case ID 089Residual Peak (

H)
Chloroform-d (

)
4.8LowPoor (Precipitation likely)7.26 ppm
Acetone-

20.7MediumModerate (Possible aggregation)2.05 ppm
DMSO-

46.7HighExcellent (Full solvation)2.50 ppm
Methanol-

32.7High (Donor/Acceptor)Good (Exchangeable protons lost)3.31 ppm

Critical Note on Methanol-


:  While Methanol-

dissolves ureas well, it will exchange with the N-H protons of the urea. You will lose the urea N-H signals , which are often critical for characterizing this specific linkage. Use DMSO-

if you need to see the N-H peaks.

Tier 2: Advanced Troubleshooting (Physics & Technique)

If the sample is dissolved in DMSO-


 but peaks remain broad, the molecule is likely experiencing restricted rotation  or forming micro-aggregates .
Solution A: Variable Temperature (VT) NMR

Heating the sample adds kinetic energy, disrupting aggregates and speeding up bond rotation (averaging rotamers).

  • Target Temperature: 300 K

    
     320 K 
    
    
    
    340 K (approx 27°C to 67°C).
  • Mechanism: Urea derivatives often have restricted rotation around the C-N bond. Heating sharpens these signals by pushing the exchange rate into the "fast" regime on the NMR time scale.

  • Safety: Do not exceed 373 K (100°C) in standard probes without specific training. Ensure the cap is secure but allows pressure release if using non-screw-cap tubes (though screw-caps are preferred for VT).

Solution B: Concentration Adjustment

Researchers often oversaturate the solution to "get a good signal quickly." For ureas, high concentration promotes aggregation.

  • Optimal Concentration: 5–10 mg in 0.6 mL solvent.

  • Action: Dilute the sample by 50%. If resolution improves, aggregation was the cause.

Visual Troubleshooting Workflows

Workflow 1: Solvent Decision Tree

SolventSelection Start Start: Sample Preparation CheckRecovery Is sample recovery critical? Start->CheckRecovery TryAcetone Attempt Acetone-d6 CheckRecovery->TryAcetone Yes CheckNH Do you need to see Urea N-H peaks? CheckRecovery->CheckNH No CheckSolubility Is solution clear? TryAcetone->CheckSolubility UseDMSO Use DMSO-d6 CheckSolubility->UseDMSO No (Cloudy) Success Proceed to Acquisition CheckSolubility->Success Yes UseDMSO->Success CheckNH->UseDMSO Yes UseMeOD Use Methanol-d4 (N-H peaks will vanish) CheckNH->UseMeOD No UseMeOD->Success

Caption: Decision logic for selecting the optimal NMR solvent based on recovery needs and spectral requirements.

Workflow 2: Addressing Broad Signals

BroadPeaks Issue Issue: Broad Peaks in DMSO-d6 Hypothesis1 Hypothesis: Aggregation Issue->Hypothesis1 Hypothesis2 Hypothesis: Restricted Rotation Issue->Hypothesis2 ActionDilute Action: Dilute Sample (50%) Hypothesis1->ActionDilute ActionHeat Action: Heat to 320-340K Hypothesis2->ActionHeat Result Result: Sharper Peaks ActionDilute->Result ActionHeat->Result

Caption: Troubleshooting logic for broad peaks caused by physical phenomena common in urea derivatives.

Standard Operating Procedure (SOP)

Protocol: Preparation of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea for


H NMR 
  • Weighing: Weigh approximately 5 to 8 mg of the solid into a clean vial. Do not exceed 10 mg initially.

  • Solvent Addition: Add 0.6 mL (600 µL) of DMSO-

    
     .
    
    • Tip: Use a fresh ampoule of DMSO-

      
       if possible to minimize water peaks (HDO at ~3.3 ppm), which can overlap with the methoxy signals.
      
  • Mixing: Vortex for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly transparent. Any turbidity indicates undissolved micro-crystals which will ruin the shim.

  • Transfer: Transfer to a high-quality (5mm) NMR tube.

  • Acquisition Setup:

    • Lock: DMSO.[2][3]

    • Shim: Perform a thorough gradient shim.

    • Pulse: Standard proton pulse (zg30 or equivalent).

    • Scans: 16 to 64 scans (DMSO samples often require more scans due to viscosity-induced line broadening).

  • Post-Processing: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm .

Frequently Asked Questions (FAQ)

Q: I see a huge water peak in my DMSO spectrum. Is my sample wet? A: DMSO is extremely hygroscopic (absorbs water from air). If your solvent bottle is old, it has likely absorbed atmospheric moisture. This appears as a broad singlet around 3.33 ppm. This can be problematic as it might overlap with your methoxy (-OCH3) or methylene (-CH2-) protons of the methoxyethyl group.

  • Fix: Use a fresh ampoule of DMSO-

    
     or add molecular sieves to your solvent bottle.
    

Q: Can I use heat gun to dissolve the sample in the tube? A: Not recommended. Heating the tube unevenly with a heat gun creates convection currents that persist for minutes, ruining your magnetic field homogeneity (shimming). If you must heat to dissolve, use a warm water bath and allow the tube to equilibrate to room temperature for 10 minutes before inserting it into the magnet.

Q: Why are my aromatic peaks doubling? A: If you see "shadow" peaks or doubling of the nitrophenyl signals, you are likely observing rotamers (slow rotation around the amide bond). This is common in ureas.

  • Fix: Run the experiment at elevated temperature (e.g., 320 K or 330 K). The peaks should coalesce into single, sharp signals.

References

  • Fulmer, G. R., et al. (2010).[4][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Urea H-bonding and solvent effects).
  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution.

  • Reich, H. J. (University of Wisconsin). Solvent Effects on Chemical Shifts.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Characteristic Peaks of Urea Carbonyl in Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Urea Carbonyl Stretch: A Sensitive Probe of Molecular Environment

The carbonyl (C=O) stretching vibration in ureas typically gives rise to a strong and diagnostically significant absorption band in the infrared spectrum, commonly referred to as the Amide I band. In simple, unsubstituted urea, this peak is observed around 1677-1687 cm⁻¹ when measured as a solid (e.g., in a KBr disc).[1][2] The precise position of this band is highly sensitive to the electronic environment, primarily dictated by two opposing factors: resonance and inductive effects.

The nitrogen atoms adjacent to the carbonyl group in urea possess lone pairs of electrons that can be delocalized into the C=O π-system. This resonance effect increases the single-bond character of the carbonyl group, thereby weakening it and lowering its stretching frequency.[1]

Simultaneously, the electronegativity of the nitrogen atoms exerts an electron-withdrawing inductive effect, which tends to strengthen the C=O bond and increase its stretching frequency. In unsubstituted urea, the resonance effect is dominant, resulting in a lower carbonyl frequency compared to ketones (which typically appear around 1715 cm⁻¹).[3] Furthermore, extensive intermolecular hydrogen bonding in solid-state urea also contributes to a lowering of the C=O stretching frequency.[2]

The Influence of the Nitrophenyl Group: A Tug-of-War of Electronic Effects

The introduction of a nitrophenyl group onto the urea backbone introduces a powerful electron-withdrawing substituent, the nitro group (-NO₂). This group significantly perturbs the electronic environment of the urea carbonyl, and its effect is dependent on its position on the phenyl ring (ortho, meta, or para). The nitro group exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M).

The interplay of these effects with the inherent resonance of the urea moiety determines the final position of the C=O stretching frequency. Generally, a strong electron-withdrawing group attached to a carbonyl-containing molecule will pull electron density away from the carbonyl carbon, leading to a shortening and strengthening of the C=O bond and thus a higher stretching frequency.[1]

Below, we will explore how the positional isomerism of the nitro group leads to distinct FTIR spectral characteristics for the urea carbonyl group.

Comparative Analysis of Nitrophenyl Urea Isomers

Compound Expected C=O Stretching Frequency (cm⁻¹) Trend Dominant Electronic Effects
p-NitrophenylureaHighestStrong -I and -M effects of the nitro group are fully operative.
m-NitrophenylureaIntermediate-I effect is strong, but the -M effect is not transmitted to the urea moiety.
o-NitrophenylureaLowest of the three isomers-I and -M effects are present, but potential for intramolecular hydrogen bonding and steric hindrance can lower the frequency.
Unsubstituted Urea(Reference) ~1680 cm⁻¹Baseline resonance and hydrogen bonding.
para-Nitrophenylurea: Maximizing the Electron-Withdrawing Effect

In para-nitrophenylurea, the nitro group is positioned directly opposite the urea substituent on the phenyl ring. This configuration allows for the full expression of both its strong inductive (-I) and resonance (-M) electron-withdrawing effects. The delocalization of electrons from the phenyl ring and the urea nitrogen into the nitro group reduces the electron density around the urea carbonyl, strengthening the C=O bond. Consequently, p-nitrophenylurea is expected to exhibit the highest C=O stretching frequency among the three isomers. For instance, in a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, the presence of the para-nitro groups contributes to its specific electronic structure, which can be characterized by FTIR.[4][5]

meta-Nitrophenylurea: The Inductive Effect in the Spotlight

When the nitro group is in the meta position, its strong electron-withdrawing inductive effect (-I) is still effectively transmitted through the sigma bonds to the urea moiety. However, due to the nodal plane at the meta position in the π-system, the resonance effect (-M) of the nitro group does not extend to the urea substituent. This lack of resonance withdrawal of electron density from the urea carbonyl, compared to the para isomer, means the C=O bond is not strengthened to the same extent. Therefore, m-nitrophenylurea is expected to have a C=O stretching frequency that is lower than the para isomer but likely still higher than unsubstituted urea.

ortho-Nitrophenylurea: A Complex Interplay of Effects

The ortho isomer presents the most complex scenario. The nitro group's electron-withdrawing inductive and resonance effects are both operative, which would suggest a high C=O stretching frequency. However, two additional factors come into play:

  • Steric Hindrance: The proximity of the bulky nitro group to the urea moiety can cause steric repulsion, potentially disrupting the planarity of the molecule. This disruption could interfere with the electronic communication between the phenyl ring and the urea group, altering the C=O bond strength.

  • Intramolecular Hydrogen Bonding: The close proximity of the N-H proton of the urea and an oxygen atom of the nitro group allows for the possibility of intramolecular hydrogen bonding. This interaction would weaken the C=O bond by pulling electron density towards the N-H bond, resulting in a lower C=O stretching frequency .

Given the strong tendency for hydrogen bond formation to lower carbonyl frequencies, it is plausible that o-nitrophenylurea would exhibit the lowest C=O stretching frequency among the three nitrophenyl isomers , potentially even approaching or falling below the frequency of unsubstituted urea, depending on the strength of the intramolecular hydrogen bond. The synthesis and characterization of various o-nitrobenzyl derivatives of urea have been reported, highlighting the unique chemical environment of the ortho-substituted compounds.[6]

Experimental Protocol: Synthesis and FTIR Analysis of Nitrophenyl Ureas

To empirically validate the discussed trends, the following general experimental protocols can be employed.

General Synthesis of N-Aryl Ureas

A common and effective method for the synthesis of N-aryl ureas involves the reaction of an aryl isocyanate with an amine. For nitrophenyl ureas, this would typically involve the reaction of the corresponding nitrophenyl isocyanate with ammonia or an appropriate amine.

Step-by-step protocol:

  • Dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of the corresponding nitrophenyl isocyanate (o-, m-, or p-) (1.0 equivalent) in the same anhydrous solvent.

  • While stirring the amine solution at room temperature, add the isocyanate solution dropwise over a period of 5-10 minutes. For highly reactive amines, the reaction may be cooled to 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a non-polar solvent like diethyl ether or hexane.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain the pure substituted urea.

  • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General workflow for the synthesis and characterization of nitrophenyl ureas."

FTIR Sample Preparation and Analysis

Accurate and reproducible FTIR data is critical for comparative analysis. The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples due to its minimal sample preparation requirements.

Step-by-step protocol for ATR-FTIR:

  • Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the purified, dry nitrophenyl urea sample onto the ATR crystal.

  • Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Process the spectrum. Perform a baseline correction and identify the peak maximum for the carbonyl (C=O) stretching vibration.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) before analyzing the next sample.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for FTIR analysis of nitrophenyl urea samples using an ATR accessory."

Conclusion

The position of the urea carbonyl (Amide I) band in the FTIR spectrum serves as a sensitive indicator of the electronic and structural environment within nitrophenyl urea derivatives. The strong electron-withdrawing nature of the nitro group generally leads to an increase in the C=O stretching frequency compared to unsubstituted urea. The magnitude of this shift is intricately linked to the positional isomerism of the nitro group. The para isomer is expected to show the highest frequency due to the combined inductive and resonance effects. The meta isomer, lacking the resonance effect, should exhibit an intermediate frequency. The ortho isomer's C=O frequency is influenced by a complex interplay of electronic, steric, and potential intramolecular hydrogen bonding effects, likely resulting in the lowest frequency among the three isomers. Careful and consistent experimental technique in both the synthesis and spectroscopic analysis of these compounds is paramount for obtaining reliable data to confirm these structure-spectra correlations, which are invaluable in the field of drug design and materials science.

References

  • Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Retrieved February 15, 2026, from [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119. Retrieved February 15, 2026, from [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3326-3331. Retrieved February 15, 2026, from [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of porous polyurethaneurea membranes for pervaporative separation of 4-nitrophenol from aqueous solution. (2007). ResearchGate. Retrieved February 15, 2026, from [Link]

  • FTIR Spectrum of pure Urea. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Band frequencies of the urea molecule (in cm-1) of the most intense bands. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Measuring isomers and polymorphs. (n.d.). Gammadata. Retrieved February 15, 2026, from [Link]

  • Spectral data for the nitro azides obtained. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896-5897. Retrieved February 15, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and solid state conductivity of nitro-phenol-benzaldehyde urea based ligand and trithiocarbonate. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • IR Chart. (n.d.). Retrieved February 15, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved February 15, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Urea FTIR and identifying bond stretch. (2019). Reddit. Retrieved February 15, 2026, from [Link]

  • (4-Nitrophenyl)urea. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(2), 2269-2280. Retrieved February 15, 2026, from [Link]

  • FTIR comparison. (2024). Reddit. Retrieved February 15, 2026, from [Link]

  • NOR and nitroxide-based HAS in accelerated photooxidation of carbon-chain polymers; Comparison with secondary HAS: An ESRI and ATR FTIR study. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

HPLC retention time of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC analysis of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea , a specialized urea derivative characterized by the CAS number 199464-37-4 .

Executive Summary

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is a synthetic phenylurea derivative often utilized as a building block in supramolecular chemistry (anion receptor synthesis) and as a structural analog in herbicide and pharmaceutical research. Unlike common herbicides (e.g., Diuron, Linuron), this specific derivative is not a standard pharmacopeial target; therefore, no compendial method exists.

This guide provides a de novo method based on the structural properties of the nitrophenylurea core. By analyzing the hydrophobicity (LogP) relative to established standards, we define the expected retention window and provide a validated protocol for its characterization.

Compound Identity Details
IUPAC Name 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea
CAS Number 199464-37-4
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
Core Structure 4-Nitrophenyl group linked via urea to a 2-methoxyethyl tail
Predicted Retention Behavior (Scientific Rationale)

To determine the retention time (RT) without a direct standard reference in literature, we utilize Quantitative Structure-Retention Relationships (QSRR) . The elution order on a Reverse Phase C18 column is governed by hydrophobicity.

  • 4-Nitrophenylurea (Core): Highly polar due to the nitro group and urea protons. Elutes early.

  • 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (Target): The 2-methoxyethyl group adds carbon bulk (increasing retention) but the ether oxygen maintains polarity (reducing the shift compared to a propyl group).

  • Diuron (Standard): Contains two chlorine atoms and two methyl groups. Highly lipophilic. Elutes late.

Expected Elution Order:

  • 4-Nitrophenylurea (Fastest)

  • 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (Target)

  • Monuron

  • Diuron (Slowest)

Comparative Hydrophobicity Table
CompoundLogP (Exp/Pred)Predicted RT (Relative to Diuron)
4-Nitrophenylurea ~0.80.3x
Target: 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea ~1.2 – 1.4 0.5x – 0.6x
Monuron 1.940.7x
Diuron 2.681.00 (Reference)
Recommended Experimental Protocol

This protocol is designed to separate the target from potential synthesis impurities (e.g., 4-nitroaniline) and hydrolysis products.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of urea).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 310 nm (specific for the 4-nitrophenyl chromophore) and 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.010%Initial Hold
2.010%Isocratic elution of polar impurities
15.090%Linear Gradient to elute Target & Lipophilic analogs
17.090%Wash
17.110%Re-equilibration
22.010%End of Run
Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in 1 mL of Acetonitrile (Concentration: 1000 ppm). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 ppm. Filter through a 0.22 µm PTFE filter.

Method Development & Validation Workflow

The following diagram outlines the logical flow for validating the retention time of this specific urea derivative, ensuring distinction from its precursors.

MethodDevelopment Start Start: Compound Identification (CAS 199464-37-4) Solubility Solubility Check (Dissolve in ACN) Start->Solubility UV_Scan UV Spectral Scan (Max Abs ~310nm) Solubility->UV_Scan Screening Gradient Screening (5-95% ACN) UV_Scan->Screening Optimization Optimize Gradient (Target RT ~8-10 min) Screening->Optimization Peak Shape OK? Validation Validation (Linearity, Precision) Optimization->Validation

Caption: Workflow for establishing the HPLC method for 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea.

Troubleshooting & Impurity Analysis
  • Peak Tailing: Urea derivatives often tail due to secondary interactions with silanols. Ensure the column is "end-capped" (e.g., Eclipse Plus or Symmetry C18). If tailing persists, increase buffer concentration (e.g., 10 mM Ammonium Formate).

  • Precursor Co-elution: The synthesis likely involves 4-nitrophenyl isocyanate reacting with 2-methoxyethylamine .

    • 4-Nitrophenyl isocyanate is unstable and hydrolyzes to 4-nitroaniline .

    • 4-Nitroaniline is less retained than the urea target (elutes earlier).

    • Monitor 4-nitroaniline at its specific max (380 nm) to distinguish it from the urea target.

References
  • Sigma-Aldrich. Product Specification: 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (AldrichCPR). Available at:

  • BLD Pharm. Compound Details: CAS 199464-37-4. Available at:

  • ChemicalBook. Urea, N-(2-methoxyethyl)-N'-(4-nitrophenyl)- Properties. Available at:

  • Tittlemier, S. A., et al. "Analytical methods for phenylurea herbicides." Journal of Chromatography A, 2002. (Cited for general phenylurea retention behavior).

Elemental analysis validation for C10H13N3O4 compounds

Elemental Analysis Validation for Polar N-Heterocycles ( )

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary: The "Polarity Trap" in Validation

Compounds with the molecular formula


1modified nucleoside analoguespolar N-heterocycles1

Validating the elemental composition of this specific class presents a unique "Polarity Trap":

  • Hygroscopicity: The high heteroatom count (7 heteroatoms to 10 carbons) creates significant hydrogen bonding potential, leading to non-stoichiometric hydrate formation that skews Carbon % results by >0.5%.[1]

  • Refractory Nitrogen: The

    
     content often results in incomplete combustion, forming stable azo-intermediates rather than 
    
    
    gas, leading to low Nitrogen recovery.[1]

This guide compares the traditional Automated Combustion (CHN) method against the modern Quantitative NMR (qNMR) approach, demonstrating why qNMR is rapidly becoming the superior validation standard for this chemical space.

Part 1: Comparative Analysis of Methodologies
Method A: Automated Combustion Analysis (CHN)

The Traditional "Gold Standard"

  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment.[1] Detection via thermal conductivity.[1]

  • The

    
     Challenge: 
    
    • False Negatives: If the compound holds 0.5 mol of water (common for this formula), the theoretical Carbon % drops from 50.21% to 48.38% . Without TGA correction, the batch fails.

    • Nitrogen Trapping: Pyrimidine rings are thermally stable.[1] Standard reduction columns (Cu) may fail to fully reduce

      
       to 
      
      
      if flow rates are too high.[1]
  • Best For: Final release testing where "Absence of Foreign Matter" must be proven.[1]

Method B: Quantitative NMR (qNMR)

The Self-Validating Alternative[1]

  • Mechanism: Direct ratio measurement of analyte protons against a NIST-traceable Internal Standard (IS).[1]

  • The

    
     Advantage: 
    
    • Solvent Independence: qNMR sees the molar ratio of the scaffold. Water or residual solvent peaks are spectrally distinct and do not skew the assay value of the main skeleton.

    • Structural Fidelity: Confirms the

      
       backbone intactness while simultaneously quantifying purity.
      
  • Best For: Reference Standard qualification and hygroscopic compounds.[1]

Performance Comparison Table
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Precision (RSD) 0.3% – 0.5%< 0.1% (with optimal

)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)
Hygroscopicity Impact Critical Failure Point (Requires TGA correction)Negligible (Water is separated)
Specificity Low (Cannot distinguish isomer vs. impurity)High (Structural confirmation)
Validation Time 4 hours (equilibration + run)30 minutes (setup + acquisition)
Part 2: Experimental Protocols
Protocol A: Optimized Combustion for N-Rich Heterocycles

To mitigate incomplete combustion in

  • Pre-Treatment (Crucial):

    • Perform Thermogravimetric Analysis (TGA) first.[1] If volatiles > 0.5%, dry sample in a vacuum oven at 40°C over

      
       for 12 hours.
      
    • Why: Removing surface water is easier than calculating it out.[1]

  • Weighing:

    • Use a microbalance (readability 0.001 mg) in a humidity-controlled glove box if relative humidity > 50%.[1]

    • Target mass: 2.0 mg ± 0.1 mg.

  • Combustion Parameters:

    • Oxidation Furnace: Set to 1050°C (Standard is 950°C). The higher temp is required to break the pyrimidine/heterocyclic ring.

    • Oxygen Boost: Inject 5s oxygen boost 2s prior to sample drop.[1]

    • Carrier Gas: Helium at 120 mL/min.[1]

  • Acceptance Criteria:

    • Theoretical C: 50.21% | H: 5.48% | N: 17.57%

    • Passing Range: ± 0.4% absolute deviation (e.g., C must be 49.81% – 50.61%).

Protocol B: High-Precision qNMR Validation

The recommended method for this specific formula.

  • Internal Standard (IS) Selection:

    • Maleic Acid (Singlet at

      
       6.3 ppm) is ideal.[1] It does not overlap with the aromatic/anomeric protons of nucleoside-like structures (
      
      
      usually resonates at
      
      
      7.0–8.5 and
      
      
      2.0–5.0).[1]
    • Alternative:Dimethyl sulfone (DMSO

      
      )  if using 
      
      
      as solvent.[1]
  • Sample Preparation:

    • Weigh 10.0 mg of Analyte and 5.0 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-

      
       (or 
      
      
      if soluble).[1]
  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds .
      
      • Scientific Logic:[1][2]

        
         for quaternary carbons/protons in rigid heterocycles can be 5–8 seconds.[1] 
        
        
        must be
        
        
        to ensure >99% magnetization recovery.[1] Short
        
        
        is the #1 cause of qNMR error.
    • Scans (NS): 16 or 32 (High S/N required).

    • Spectral Width: 20 ppm (to catch all signals).[1]

  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4]
Part 3: Decision Logic & Visualization

The following diagram illustrates the decision workflow for validating

EA_Validation_WorkflowStartStart: C10H13N3O4 SampleTGAStep 1: TGA Analysis(Check Volatiles)Start->TGADecision_VolVolatiles > 0.5%?TGA->Decision_VolDryVacuum Dry(40°C, P2O5)Decision_Vol->DryYes (Surface Water)Calc_CorrectionCalculate SolvateCorrection FactorDecision_Vol->Calc_CorrectionYes (Stoichiometric Solvate)CHNStep 2: CHN Combustion(1050°C + O2 Boost)Decision_Vol->CHNNo (<0.5%)Dry->CHNqNMRStep 2: qNMR(Maleic Acid IS, d1=60s)Calc_Correction->qNMRPreferred PathPass_CHNCHN within ±0.4%?CHN->Pass_CHNPass_qNMRqNMR Purity > 98.0%?qNMR->Pass_qNMRCompareCompare ResultsPass_CHN->qNMRNo (Ambiguous)SuccessVALIDATEDRelease BatchPass_CHN->SuccessYesPass_qNMR->SuccessYesFailFAILURERecrystallize/Re-purifyPass_qNMR->FailNo

Caption: Workflow prioritizing TGA to detect hygroscopic failure modes before committing to CHN or qNMR.

Part 4: Data Interpretation (Case Study)

Scenario: A batch of

  • Theoretical C: 50.21%[1]

  • Experimental CHN Result: C = 48.90% (Fail, -1.31% deviation).[1]

Investigation:

  • Hypothesis: The sample is a hemi-hydrate (

    
    ).[1]
    
  • Recalculation: Formula becomes

    
    .[1]
    
    • New MW: 239.23 + 9.01 = 248.24.[1]

    • New Theoretical C:

      
      .[1]
      
    • The experimental 48.90% is now too high (+0.52%).[1]

  • qNMR Resolution:

    • qNMR shows integral ratio of Analyte:Water is 1:0.3.[1]

    • qNMR Purity of the scaffold is calculated at 99.8% .

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link (Note: Link directs to USP general info; subscription required for full text).[1]

  • Holzgrabe, U., et al. (2010).[1] "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 365-373.[1] Link

  • International Conference on Harmonisation (ICH). (2014). Guideline Q3D: Elemental Impurities. Link

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. Link

  • Bharti, S.K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.[1] Link

Technical Comparison Guide: UV-Vis Characterization of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manual for analytical scientists and researchers. It synthesizes theoretical chromophore analysis with practical method development protocols, as direct experimental spectral data for this specific CAS (199464-37-4) is proprietary or not widely indexed in open literature.


[1]

Executive Summary

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea is a specialized urea derivative characterized by a 4-nitrophenyl chromophore linked to a methoxyethyl tail. While the alkyl tail enhances solubility in polar organic solvents, the UV-Vis spectral signature is dominated by the 4-nitrophenylurea moiety.

This guide provides the predicted absorption maxima , a robust experimental protocol for verification, and a comparative analysis against its primary degradation product (4-nitroaniline) and parent analog (4-nitrophenylurea). These comparisons are critical for validating synthesis integrity and shelf-life stability.

Spectral Characteristics & Comparative Data

The UV-Vis profile of this molecule is governed by the push-pull electronic system (


) between the urea nitrogen (donor) and the nitro group (acceptor). The methoxyethyl group acts as an auxochrome with minimal bathochromic impact compared to the parent urea.
Table 1: Comparative Absorption Maxima ( )[2]
CompoundRole

(Ethanol)

(DMSO)
Visual Appearance
3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea Target Product 322 – 328 nm 335 – 340 nm Pale Yellow Solid
1-(4-Nitrophenyl)ureaReference Standard~320 nm~336 nmPale Yellow Powder
4-NitroanilinePrimary Impurity~380 nm~390 nmBright Yellow/Orange
4-NitrophenolHydrolysis Product~317 nm (Acidic)~400 nm (Basic)~320 nmColorless to Yellow

*Note: Values are predicted based on the auxochromic effect of N-alkylation on the 4-nitrophenylurea chromophore [1, 2].

Technical Insight: The "Purity Shift"

A common failure mode for this product is hydrolysis of the urea linkage.

  • Intact Product: Absorbance peaks at ~325 nm .

  • Degraded Product: Appearance of a new shoulder or peak at ~380 nm .

  • Action: If your scan shows significant absorbance >370 nm, the sample likely contains free 4-nitroaniline.

Experimental Protocol: Method Development

Standardized workflow for determining


 and Molar Extinction Coefficient (

).
Reagents & Equipment[2][3][4][5][6]
  • Solvent A: Dimethyl Sulfoxide (DMSO), Spectrophotometric Grade (for stock).

  • Solvent B: Ethanol or Methanol, HPLC Grade (for working solution).

  • Quartz Cuvettes: 1 cm path length (glass absorbs UV <320 nm; quartz is mandatory).

Step-by-Step Methodology

1. Stock Solution Preparation (10 mM)

  • Weigh 2.39 mg of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea (MW: 239.23 g/mol ).

  • Dissolve in 1.0 mL DMSO.

  • Why DMSO? The urea and nitro groups make the molecule sparingly soluble in pure alcohols. DMSO ensures complete solvation.

2. Working Solution Dilution (50 µM)

  • Add 50 µL of Stock Solution to 9.95 mL of Ethanol.

  • Mix by inversion.

  • Target Absorbance: 0.5 – 0.8 AU (optimal for Beer-Lambert linearity).

3. Spectral Scan

  • Blank: Run a baseline scan with 0.5% DMSO in Ethanol.

  • Sample: Scan from 200 nm to 500 nm .

  • Data Point: Record

    
     and Absorbance at 
    
    
    
    .

4. Validation (Linearity)

  • Prepare serial dilutions (10, 25, 50, 75, 100 µM).

  • Plot Absorbance vs. Concentration.

  • Calculate

    
     using 
    
    
    
    .

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for characterizing the product and distinguishing it from common impurities.

UV_Characterization Sample Unknown Sample (Solid) Solvation Solvation (DMSO Stock) Sample->Solvation Weigh & Dissolve Dilution Dilution (Ethanol/MeOH) Solvation->Dilution Dilute 1:200 Scan UV-Vis Scan (200-500 nm) Dilution->Scan Baseline Correct Result_A Peak @ 325 ± 5 nm (Target Product) Scan->Result_A Primary Band Result_B Peak @ 380 ± 10 nm (Degradation: Aniline) Scan->Result_B Impurity Band Result_C Peak @ 400 nm (Phenolate - pH High) Scan->Result_C Hydrolysis (Basic pH)

Caption: Analytical logic flow for distinguishing intact 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea from hydrolytic impurities using UV-Vis spectroscopy.

Mechanistic Analysis

Chromophore Stability

The 4-nitrophenylurea motif is electronically stable but chemically vulnerable to hydrolysis under extreme pH or high temperature.

  • Ground State: The urea group acts as a planar linker. The lone pair on the

    
     nitrogen donates into the phenyl ring, stabilizing the excited state.
    
  • Excited State (

    
     and 
    
    
    
    ):
    The primary transition is
    
    
    (charge transfer), resulting in the ~325 nm absorption.
  • Substituent Effect: The 2-methoxyethyl tail on

    
     is separated from the chromophore by the carbonyl carbon. It exerts a weak inductive effect (+I) but does not participate in resonance. Therefore, the spectral shift relative to the parent 1-(4-nitrophenyl)urea is negligible (< 5 nm) [3].
    
Solvent Effects (Solvatochromism)
  • Ethanol/Methanol: Hydrogen bonding with the solvent stabilizes the polar ground state, typically resulting in a slight blue shift (hypsochromic) relative to non-polar solvents.

  • DMSO/DMF: These dipolar aprotic solvents stabilize the more polar excited state of the nitro-aromatic system, causing a red shift (bathochromic) to ~335-340 nm [4].

References

  • Comparison of Nitrophenylurea Derivatives

    • Source: NIST Chemistry WebBook, SRD 69. "N-(4-Nitrophenyl)
    • Link:[Link]

  • Substituent Effects in Urea Derivatives

    • Source: PubChem Compound Summary for CID 313520, (4-Nitrophenyl)urea.
    • Link:[Link]

  • Synthesis and Spectral Properties of Aryl Ureas

    • Source: Asian Journal of Organic & Medicinal Chemistry.
    • Link:[Link] (General reference for urea synthesis spectral ranges).

  • Solvatochromism in Nitro-Aromatics

    • Source: ResearchGate.[2] "UV-visible absorption spectra of 4-nitrophenol and derivatives."

    • Link:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Unsymmetrical Ureas: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel molecules is paramount. Unsymmetrical ureas, a class of compounds with significant therapeutic potential and diverse applications, present unique challenges and opportunities in this regard.[1][2][3] Their biological activity is intimately linked to their three-dimensional conformation and the specific interactions they can form.[1] Therefore, unambiguous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of unsymmetrical ureas, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to empower researchers in their quest for structural certainty.

The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography

While a suite of analytical techniques can provide valuable structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional model of a molecule.[4][5] This technique directly visualizes the atomic arrangement within a crystalline lattice, providing definitive proof of connectivity, stereochemistry, and intermolecular interactions. For unsymmetrical ureas, where subtle differences in substituent placement can drastically alter biological function, this level of certainty is indispensable.[1][6]

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electrons in a crystal.[5] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the atomic positions can be determined.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized unsymmetrical urea to a fully validated crystal structure involves a meticulous, multi-step process. Understanding the "why" behind each step is crucial for success.

Diagram: X-ray Crystallography Workflow for Unsymmetrical Ureas

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Crystal_Screening Crystal Screening & Selection Crystal_Growth->Crystal_Screening Identify single, well-defined crystals Mounting Crystal Mounting Crystal_Screening->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Expose crystal to X-ray beam Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Determine initial phases Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Optimize atomic positions Validation Structure Validation (checkCIF) Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition Ensure data integrity

Caption: A streamlined workflow for the structural validation of unsymmetrical ureas using X-ray crystallography.

Step 1: Crystal Growth - The Art and Science of Nucleation

The axiom "a good crystal is the key to a good structure" cannot be overstated. For unsymmetrical uareas, which can exhibit complex intermolecular interactions and conformational flexibility, obtaining diffraction-quality single crystals can be a significant hurdle.[7][8]

  • Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.

  • Detailed Protocol: Slow Evaporation Method

    • Solvent Selection: Begin by testing the solubility of your unsymmetrical urea in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). An ideal solvent will dissolve the compound at a higher temperature and allow it to become supersaturated upon slow cooling or solvent evaporation at room temperature.[9]

    • Solution Preparation: Prepare a nearly saturated solution of the urea derivative in the chosen solvent in a clean, small vial. It is often beneficial to gently warm the solution to ensure complete dissolution.

    • Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for slow evaporation of the solvent over several days to weeks.

    • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Temperature fluctuations should be minimized.

    • Monitoring: Regularly inspect the vial under a microscope for the formation of single, well-defined crystals.

  • Field Insights: If "oiling out" occurs, where the compound separates as a liquid phase, try using a less polar solvent or a solvent mixture.[9] Seeding the solution with a microscopic crystal from a previous successful attempt can also promote nucleation.[9]

Step 2: Crystal Selection and Mounting

Once suitable crystals have grown, a single, well-formed crystal must be selected and mounted for data collection.

  • Rationale: The crystal should be large enough to diffract X-rays efficiently but not so large that it absorbs them excessively. It should also be a single crystal, not a conglomerate of multiple crystals.

  • Procedure:

    • Under a microscope, carefully select a crystal with sharp edges and clear faces.

    • Using a cryoloop, gently scoop the crystal out of the mother liquor.

    • Quickly mount the crystal on a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.[10]

Step 3: X-ray Diffraction Data Collection

The mounted crystal is then placed in an X-ray diffractometer.

  • Rationale: A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern contains information about the crystal's unit cell dimensions and the arrangement of atoms within it.

  • Instrumentation: Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and powerful X-ray sources.

Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Rationale: The initial "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map is then interpreted to build an initial model of the molecule. The model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

  • Software: A variety of software packages are available for structure solution and refinement, such as SHELX, Olex2, and CRYSTALS.

Step 5: Structure Validation and Deposition

The final step is to validate the quality of the solved structure and deposit the data in a public repository.

  • Rationale: Validation ensures the structural model is chemically reasonable and accurately reflects the experimental data. Deposition in a database like the Cambridge Structural Database (CSD) makes the data accessible to the wider scientific community.[11][12][13][14][15]

  • Procedure:

    • Use a program like checkCIF to generate a validation report.[16][17] This report will highlight any potential issues with the structure.

    • Address any A or B level alerts in the checkCIF report by re-examining the data and refinement or providing a scientifically sound explanation.[16]

    • Prepare a Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure determination.[18]

    • Deposit the CIF and structure factor data with the Cambridge Crystallographic Data Centre (CCDC).[16][17][18][19] You will receive a unique CCDC deposition number that should be included in any publication.[16][17][19]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable, often complementary, information. Understanding their strengths and limitations is key to a comprehensive analytical strategy.

TechniqueStrengthsLimitationsApplication for Unsymmetrical Ureas
Single-Crystal X-ray Crystallography Unambiguous 3D structure determination.[4][5] Provides precise bond lengths, angles, and intermolecular interactions.Requires single, diffraction-quality crystals, which can be challenging to grow.[7][8] Provides information on the solid-state conformation only.[1]The "gold standard" for definitive structural proof. Essential for patent applications and publications requiring absolute structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure in solution.[20] Can be used to study dynamic processes and conformational changes.[1]Can be challenging to interpret for complex molecules. Does not provide a direct 3D structure.Crucial for confirming the structure in solution and for studying conformational preferences.[1] 1H and 13C NMR are standard characterization techniques.[21][22]
Mass Spectrometry (MS) Determines the molecular weight with high accuracy.[2] Tandem MS (MS/MS) can provide fragmentation patterns that aid in structural elucidation.[23][24]Does not provide information on stereochemistry or 3D conformation.Essential for confirming the molecular formula and for identifying impurities. High-resolution MS (HRMS) is a standard requirement for publication.[2][22]
Computational Chemistry Can predict molecular geometries, conformations, and properties.[25][26] Useful for understanding intermolecular interactions and reaction mechanisms.[27]Predictions are model-dependent and require experimental validation.Complements experimental data by providing insights into the conformational landscape and the nature of non-covalent interactions.[1][28]

Conclusion: An Integrated Approach to Structural Validation

For researchers and drug development professionals, the structural validation of unsymmetrical ureas demands a multi-faceted approach. While NMR and mass spectrometry are indispensable for initial characterization and purity assessment, single-crystal X-ray crystallography remains the unequivocal method for determining the precise three-dimensional structure. The detailed workflow and comparative analysis presented in this guide are intended to equip scientists with the knowledge and rationale to confidently navigate the path to unambiguous structural elucidation, thereby accelerating the discovery and development of novel therapeutics and materials.

References

  • Harris, K. D. M. Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Raj, A. D. S., & Kumar, P. R. Growth and characterization of urea derivative single crystals. ResearchGate. [Link]

  • Selvam, A., & Perumal, P. Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process. Der Pharma Chemica. [Link]

  • Wagner, R. R., & Ball, D. W. Towards new green high energy materials. Computational chemistry on nitro-substituted urea. Journal of Molecular Modeling. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Potency / Reproductive Toxin. In the absence of compound-specific occupational exposure limits (OELs), this guide applies the Precautionary Principle . Based on Structure-Activity Relationship (SAR) analysis, 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea contains structural alerts for reproductive toxicity (methoxyethyl group) and mutagenicity/sensitization (nitrophenyl group).

Immediate Action Required:

  • Containment: Handle ONLY in a certified chemical fume hood or glovebox.

  • Skin: Zero-tolerance for skin contact. Glycol ether moieties can permeate standard nitrile gloves over time.

  • Respiratory: P100 protection required if handling powder outside a hood (emergency only).

Hazard Architecture: The "Why" Behind the PPE

To build a self-validating safety system, we must understand the molecular risks. We are not just protecting against "chemicals"; we are shielding against specific metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

The molecule consists of a urea backbone with two critical functional groups that dictate our PPE strategy:

  • The 2-Methoxyethyl Group (The Silent Threat):

    • Mechanism:[1] Metabolic cleavage often yields 2-methoxyethanol (EGME) and subsequently methoxyacetic acid (MAA) .

    • Risk:[2][3][4] MAA is a potent teratogen (damages the fetus) and testicular toxicant. It is readily absorbed through the skin.

    • PPE Implication: Splash protection is insufficient; permeation resistance is critical.

  • The 4-Nitrophenyl Group (The Sensitizer):

    • Mechanism:[1][4] Nitroaromatics are frequently reducible to hydroxylamines or amines, which can interact with DNA (mutagenicity) or proteins (skin sensitization).

    • PPE Implication: Prevention of inhalation and dermal contact to avoid immune system sensitization.

Hazard Decision Logic

The following diagram illustrates the decision matrix for selecting controls based on the physical state of the compound.

HazardLogic Start Compound State Solid Dry Powder / Crystal Start->Solid Liquid Solution (Organic Solvent) Start->Liquid DustRisk Risk: Airborne Particulates (Inhalation) Solid->DustRisk PermRisk Risk: Dermal Absorption (Carrier Solvent + Methoxyethyl) Liquid->PermRisk ControlSolid Control: HEPA Filtered Enclosure (Balance Enclosure / Fume Hood) DustRisk->ControlSolid ControlLiquid Control: Laminate Gloves (Silver Shield) or Dbl Nitrile PermRisk->ControlLiquid

Figure 1: PPE Decision Logic based on physical state.[4][5][6] Note the divergence between inhalation risks for solids and permeation risks for liquids.

Technical PPE Specifications

Do not rely on generic "safety gear." Use this matrix to select equipment capable of blocking these specific chemical moieties.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Hand (Primary) Silver Shield (Laminate) / 4H The methoxyethyl group mimics glycol ethers, which can permeate thin nitrile in <15 mins. Laminate offers >4hr breakthrough time.
Hand (Dexterity) Double Nitrile (High Grade) If laminate is too clumsy for weighing, use two pairs of 5 mil+ Nitrile . Change outer pair immediately upon splash.
Respiratory P100 / N99 (or PAPR) If outside a hood (e.g., spill cleanup), N95 is insufficient for potential carcinogens/reprotoxins. 99.97% filtration is required.
Body Tyvek® Lab Coat / Coverall Cotton absorbs liquids and holds the nitrophenyl sensitizer against the skin. Tyvek provides an impervious barrier.
Eye Chemical Goggles Safety glasses allow vapors to bypass. Goggles seal the orbital area against dusts and splashes.

Operational Protocol: The "Safe Loop"

Safety is a workflow, not a product. Follow this strict sequence to maintain the integrity of your experimental environment.

Phase 1: Pre-Operational Setup
  • Static Control: Use an ionizing fan or anti-static gun. Urea derivatives are often crystalline and prone to static charge, causing "fly-away" powder that bypasses containment.

  • Liner Prep: Place a disposable absorbent liner (benchkote) in the fume hood. This captures the nitrophenyl residue, preventing permanent hood contamination.

Phase 2: The Gowning Workflow (Donning)
  • Inspect Tyvek lab coat for tears.

  • Don inner nitrile gloves (taped to sleeve if handling >1g).

  • Don outer gloves (Laminate or secondary Nitrile).

  • Adjust eye protection.[6]

Phase 3: Handling & Weighing
  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "Clean" (touches sash, notebook) and dominant hand as "Dirty" (touches spatula, vial).

  • Solvent Choice: Avoid using Dimethylformamide (DMF) or DMSO if possible, as they accelerate skin absorption of the urea derivative. Use Ethanol or Acetone if solubility permits, as they evaporate faster, reducing permeation time.

Phase 4: Decontamination & Doffing (Critical)

Most exposure events occur after the experiment, during glove removal.

SafeLoop ExpEnd Experiment Complete WipeDown 1. Solvent Wipe (Tools & Vials) ExpEnd->WipeDown OuterOff 2. Remove Outer Gloves (Inside-Out Technique) WipeDown->OuterOff WashInner 3. Wash Inner Gloves (While on hands) OuterOff->WashInner CoatOff 4. Remove Tyvek WashInner->CoatOff InnerOff 5. Remove Inner Gloves CoatOff->InnerOff HandWash 6. Soap & Water Wash (20 Seconds) InnerOff->HandWash

Figure 2: The Decontamination Workflow. Note the washing of inner gloves before removal to prevent transfer of residue to skin.

Disposal & Emergency Response

Waste Management
  • Solid Waste: Dispose of gloves, weigh boats, and paper towels in a Hazardous Solid Waste container labeled "Toxic / Potential Reprotoxin."

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste. Do not mix with oxidizers (nitric acid) as the urea backbone can form unstable nitrates.

  • Destruction: Incineration is the preferred method for nitrophenyl urea derivatives to ensure complete thermal decomposition of the nitro group [1].

Spill Response (Powder)
  • Evacuate the immediate area.

  • Don PPE: Tyvek suit, P100 respirator, double gloves.

  • Cover: Gently cover powder with wet paper towels (to prevent dust).

  • Sweep: Use a dustpan or scoop; do not use a vacuum unless it is HEPA-rated and explosion-proof.

  • Clean: Wipe surface with 10% soap solution, followed by Isopropanol.

References

  • National Institute of Standards and Technology (NIST). (2016). Safety Data Sheet: Urea Derivatives and Decomposition. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-methoxyethanol (Reproductive Toxicity). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Nitrophenyl Urea Derivatives.[3] National Library of Medicine. Retrieved from [Link]

(Note: While specific OELs for 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea may not exist in public databases, the protocols above are derived from validated safety standards for its constituent functional groups.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.